2-Iodo-4-nitrotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310164. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQSRXQJUZTIEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228162 | |
| Record name | 2-Iodo-4-nitrotoluene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7745-92-8 | |
| Record name | 2-Iodo-1-methyl-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7745-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Iodo-4-nitrotoluene | |
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| Record name | 7745-92-8 | |
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| Record name | 2-Iodo-4-nitrotoluene | |
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| Record name | 2-iodo-4-nitrotoluene | |
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| Record name | 2-IODO-4-NITROTOLUENE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Iodo-4-nitrotoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive experimental procedure for the synthesis of 2-iodo-4-nitrotoluene, a valuable intermediate in organic synthesis and drug development. The described methodology is based on a two-step process commencing with the nitration of o-toluidine to furnish the precursor 2-amino-4-nitrotoluene, followed by a Sandmeyer-type diazotization and iodination reaction. This document offers detailed experimental protocols, quantitative data summaries, and a visual workflow to ensure clarity and reproducibility in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a sequential two-step reaction pathway. The initial step involves the regioselective nitration of o-toluidine. To control the regioselectivity and prevent over-nitration, the amino group of o-toluidine is first protected by acetylation. The resulting o-acetotoluidide undergoes nitration, primarily at the para position to the methyl group, yielding 4-nitro-o-acetotoluidide. Subsequent acidic hydrolysis removes the acetyl protecting group to afford 2-amino-4-nitrotoluene.
The second step is a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of primary arylamines to various functional groups.[1] The 2-amino-4-nitrotoluene is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then subjected to a reaction with potassium iodide, which displaces the diazonium group with iodine, yielding the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-nitrotoluene from o-Toluidine
This procedure is adapted from a well-established method for the nitration of o-toluidine.
2.1.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Quantity (mol) | Notes |
| o-Toluidine | 107.15 | 107 | 1.0 | Freshly distilled for best results. |
| Acetic Anhydride | 102.09 | 112 | 1.1 | |
| Glacial Acetic Acid | 60.05 | 150 mL | - | Solvent |
| Nitric Acid (70%) | 63.01 | 72 mL | ~1.1 | Concentrated |
| Sulfuric Acid | 98.08 | 100 mL | - | Concentrated, used for hydrolysis |
| Sodium Hydroxide | 40.00 | As needed | - | For neutralization |
2.1.2. Procedure
-
Acetylation of o-Toluidine: In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 107 g (1.0 mol) of o-toluidine in 150 mL of glacial acetic acid. With gentle stirring, add 112 g (1.1 mol) of acetic anhydride dropwise from the addition funnel. The reaction is exothermic; maintain the temperature below 80°C by controlling the rate of addition and using an ice bath if necessary. After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete acetylation.
-
Nitration of o-Acetotoluidide: Cool the reaction mixture to 10-15°C in an ice-salt bath. Slowly add a pre-cooled mixture of 72 mL of 70% nitric acid and 50 mL of concentrated sulfuric acid from the dropping funnel. The temperature must be carefully maintained below 20°C throughout the addition to prevent the formation of byproducts. After the addition is complete, continue stirring at 10-15°C for 1-2 hours.
-
Hydrolysis of 4-Nitro-o-acetotoluidide: Pour the reaction mixture slowly into 2 L of crushed ice with vigorous stirring. The solid 4-nitro-o-acetotoluidide will precipitate. Filter the solid using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral. Transfer the crude solid to a 2 L flask, add 500 mL of 10% aqueous sulfuric acid, and heat the mixture to reflux for 1-2 hours to effect hydrolysis.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The 2-amino-4-nitrotoluene will precipitate as its sulfate salt. Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is approximately 7-8. The free base of 2-amino-4-nitrotoluene will precipitate as a yellow solid. Filter the product, wash it with cold water, and dry it in a vacuum oven at 50°C. The expected yield is in the range of 60-70%.
Step 2: Synthesis of this compound from 2-Amino-4-nitrotoluene
This procedure is based on the principles of the Sandmeyer reaction for the conversion of an arylamine to an aryl iodide.[1][2]
2.2.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Quantity (mol) | Notes |
| 2-Amino-4-nitrotoluene | 152.15 | 15.2 | 0.1 | From Step 1 |
| Concentrated Sulfuric Acid | 98.08 | 20 mL | - | |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 | 0.11 | |
| Potassium Iodide (KI) | 166.00 | 18.3 | 0.11 | |
| Sodium Thiosulfate | 158.11 | As needed | - | For quenching excess iodine |
| Diethyl Ether | 74.12 | ~200 mL | - | For extraction |
| Ethanol | 46.07 | As needed | - | For recrystallization |
2.2.2. Procedure
-
Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 15.2 g (0.1 mol) of 2-amino-4-nitrotoluene in 100 mL of water. Cool the suspension to 0-5°C in an ice-salt bath. Slowly add 20 mL of concentrated sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10°C. To the resulting cold suspension, add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise. Maintain the temperature between 0°C and 5°C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.
-
Iodination: In a separate 1 L beaker, dissolve 18.3 g (0.11 mol) of potassium iodide in 100 mL of water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed. Allow the reaction mixture to warm up to room temperature and continue stirring for 1-2 hours. Gentle heating (to about 40-50°C) may be applied towards the end to ensure the complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture to room temperature. A dark solid, the crude this compound, will precipitate. Collect the solid by vacuum filtration and wash it with cold water. To remove any unreacted iodine, wash the crude product with a small amount of cold sodium thiosulfate solution until the color of the filtrate is no longer brown. Finally, wash with water again. The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol, and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry them. The melting point of pure this compound is reported to be 60-62°C.[3]
Data Presentation
Table 1: Summary of Reactants for the Synthesis of 2-Amino-4-nitrotoluene
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| o-Toluidine | 107.15 | 107 | 1.0 |
| Acetic Anhydride | 102.09 | 112 | 1.1 |
| Nitric Acid (70%) | 63.01 | ~82 | ~1.1 |
Table 2: Summary of Reactants for the Synthesis of this compound
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| 2-Amino-4-nitrotoluene | 152.15 | 15.2 | 0.1 |
| Sodium Nitrite | 69.00 | 7.6 | 0.11 |
| Potassium Iodide | 166.00 | 18.3 | 0.11 |
Table 3: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol |
| Appearance | Brown-yellow crystalline powder[3] |
| Melting Point | 60-62 °C[3] |
Mandatory Visualization
References
An In-depth Technical Guide to the Physical Properties of 2-Iodo-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Iodo-4-nitrotoluene (CAS No. 7745-92-8), a significant intermediate in chemical and pharmaceutical synthesis.[1][2] The document details quantitative physical data, experimental protocols for their determination, and workflows for structural elucidation, designed to support research and development activities.
Core Physical and Chemical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₆INO₂.[3][4] It typically appears as a yellow to orange or brown-yellow crystalline powder.[1][4] Its structure, featuring an iodine atom and a nitro group on a toluene backbone, makes it a versatile building block in organic synthesis.[1]
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2-iodo-1-methyl-4-nitrobenzene | [3][4] |
| CAS Number | 7745-92-8 | [3][4] |
| Molecular Formula | C₇H₆INO₂ | [3][4] |
| Molecular Weight | 263.03 g/mol | [3][5] |
| Appearance | Yellow to orange crystalline powder | [1][4] |
| Melting Point | 45.5 - 62°C (range from various sources) | [1][4][6] |
| Boiling Point | 165°C @ 15 mmHg | [6] |
| Density (Predicted) | 1.883 ± 0.06 g/cm³ | [6] |
| Solubility | Soluble in toluene | [6] |
| LogP | 3.28 | [7] |
Experimental Protocols
Detailed methodologies for determining the key physical properties are outlined below. These protocols are generalized from standard laboratory techniques.
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance, while a broad range often indicates the presence of impurities. The capillary method is a standard technique for this determination.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[8][9]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a calibrated melting point apparatus with a metal block.
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[10] Constant stirring of the heating bath is crucial for uniform temperature distribution.[8]
-
Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[9]
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12] For substances like this compound, which have a high boiling point, determination under reduced pressure (vacuum) is common to prevent decomposition, as noted by the available data (165°C at 15 mmHg).[6]
Methodology (Capillary Method):
-
Sample Preparation: A small amount (a few milliliters) of the liquid compound is placed into a small test tube (fusion tube).[13][14]
-
Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the test tube containing the sample.[13] The test tube is then attached to a thermometer and heated in a suitable apparatus like a Thiele tube.[12]
-
Heating: The apparatus is heated gently and uniformly.[15] As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.
-
Observation and Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[13] At this point, heating is stopped. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[12]
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[16][17] It is a critical parameter in drug development, affecting bioavailability and formulation.
Methodology (Equilibrium Shake-Flask Method):
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., toluene, water, buffer) in a sealed container.[16]
-
Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[18]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[18] Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[16][18]
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Spectroscopic Data for Structural Characterization
Spectroscopic techniques are essential for confirming the chemical structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule.[19][20] ¹H NMR data is available for this compound, which can be used to confirm the substitution pattern on the aromatic ring.[3][21]
-
Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule, confirming its molecular weight.[22][23] The fragmentation pattern can also offer further structural insights. GC-MS data for this compound indicates a molecular weight of approximately 263 g/mol .[3][5]
-
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.[24][25] The spectrum of this compound would show characteristic absorption bands for the nitro group (NO₂), C-H bonds of the aromatic ring and methyl group, and C-I bond.[3][26]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | C7H6INO2 | CID 82188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. B21491.06 [thermofisher.cn]
- 5. This compound [webbook.nist.gov]
- 6. This compound | 7745-92-8 [amp.chemicalbook.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. byjus.com [byjus.com]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- 16. lifechemicals.com [lifechemicals.com]
- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 18. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. benchchem.com [benchchem.com]
- 20. NMR Spectroscopy [www2.chemistry.msu.edu]
- 21. spectrabase.com [spectrabase.com]
- 22. fiveable.me [fiveable.me]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. photometrics.net [photometrics.net]
- 25. rtilab.com [rtilab.com]
- 26. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 2-Iodo-4-nitrotoluene (CAS: 7745-92-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Iodo-4-nitrotoluene, a key chemical intermediate in various synthetic applications, including pharmaceutical development. This document details its chemical and physical properties, spectroscopic data, safety information, and a detailed experimental protocol for its synthesis.
Core Chemical Data
This compound is a substituted aromatic compound with the molecular formula C₇H₆INO₂.[1][2] It is recognized for its utility as an analytical reagent and as a building block in the synthesis of more complex molecules.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 7745-92-8 | [1][2] |
| Molecular Formula | C₇H₆INO₂ | [1][2] |
| Molecular Weight | 263.03 g/mol | [1][2] |
| IUPAC Name | 2-iodo-1-methyl-4-nitrobenzene | [2] |
| Synonyms | Toluene, 2-iodo-4-nitro- | [2] |
| Melting Point | 58.0 °C | [1] |
| Boiling Point | 114.0 °C | [1] |
| Flash Point | 141.0 °C | [1] |
| Solubility | Soluble in toluene. | |
| Appearance | Not specified, likely a solid at room temperature given the melting point. |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes available spectral information.
| Technique | Data Summary | Reference |
| ¹H NMR | Spectra available from Fluka Chemie AG. | [2] |
| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center, NIST Number: 135031. | [2][3] |
| UV-Vis Spectra | Spectra available from John Wiley & Sons, Inc. | [2] |
| Infrared (FTIR) Spectra | Capillary cell: melt, data from Fluka Chemie AG. | [2] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved via a Sandmeyer reaction, which involves the diazotization of the corresponding amine, 2-amino-4-nitrotoluene, followed by displacement of the diazonium group with iodide. This method is a staple in aromatic chemistry for the introduction of a halogen at a specific position.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is based on established procedures for similar diazotization and iodination reactions.
Materials:
-
2-Amino-4-nitrotoluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Deionized Water
-
Diethyl Ether or Dichloromethane
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10%)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Urea
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Beakers
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve a specific molar quantity of 2-amino-4-nitrotoluene in a mixture of concentrated sulfuric acid and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise from the dropping funnel. Maintain the temperature of the reaction mixture below 5 °C throughout the addition. Vigorous stirring is essential.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
To remove any excess nitrous acid, a small amount of urea can be added until effervescence ceases.
-
-
Iodination:
-
In a separate beaker, dissolve a slight molar excess of potassium iodide in water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will evolve. The addition should be controlled to manage the rate of gas evolution.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat it to 50-60 °C for about 30 minutes to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the crude product with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, 10% sodium thiosulfate solution (to remove any residual iodine), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
References
Molecular weight and formula of 2-Iodo-4-nitrotoluene
An In-depth Technical Guide on 2-Iodo-4-nitrotoluene
This guide provides essential information regarding the molecular properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical method development, and interpretation of experimental results.
| Parameter | Value |
| Molecular Formula | C7H6INO2[1][2][3][4] |
| Molecular Weight | 263.03 g/mol [1] |
The molecular formula, C7H6INO2, indicates the elemental composition of the molecule, consisting of seven carbon atoms, six hydrogen atoms, one iodine atom, one nitrogen atom, and two oxygen atoms.[1][2][3] The molecular weight is a critical parameter for converting between mass and molar units in experimental protocols.[1][2][3]
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.
Caption: Relationship between this compound and its molecular properties.
References
An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 2-Iodo-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-iodo-4-nitrotoluene. The document details the predicted spectral data, a standard experimental protocol for spectrum acquisition, and a visual representation of the proton coupling relationships, offering valuable insights for the structural elucidation and characterization of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the methyl and aromatic protons. The electron-withdrawing nature of the nitro group and the iodo substituent significantly influences the chemical shifts of the aromatic protons, leading to a well-resolved spectrum. The predicted data is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~ 8.5 | d | J_meta = ~2.5 | 1H |
| H-5 | ~ 8.0 | dd | J_ortho = ~8.7, J_meta = ~2.5 | 1H |
| H-3 | ~ 7.5 | d | J_ortho = ~8.7 | 1H |
| CH₃ | ~ 2.6 | s | - | 3H |
Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.
Structural and Coupling Diagram
The following diagram illustrates the structure of this compound and the through-bond coupling interactions between the aromatic protons.
Caption: Molecular structure of this compound and proton coupling.
Experimental Protocol for ¹H NMR Spectrum Acquisition
A standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is at least 4 cm.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values).
Analysis and Interpretation Workflow
The logical flow for analyzing the ¹H NMR spectrum of this compound is outlined below.
Caption: Workflow for 1H NMR spectrum analysis.
An In-Depth Technical Guide to the Infrared Spectrum of 2-Iodo-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the infrared (IR) spectrum of 2-iodo-4-nitrotoluene, a crucial tool for the structural elucidation and characterization of this compound. The interpretation is based on established principles of infrared spectroscopy and data from related molecules, offering a comprehensive understanding of its vibrational properties.
Molecular Structure and Expected Vibrational Modes
This compound (C₇H₆INO₂) is an aromatic compound with a toluene backbone substituted with an iodine atom at the 2-position and a nitro group at the 4-position. The key functional groups that give rise to characteristic absorption bands in the IR spectrum are:
-
Aromatic Ring (C-H and C=C bonds): The benzene ring exhibits characteristic stretching and bending vibrations.
-
Nitro Group (-NO₂): This group has strong, characteristic symmetric and asymmetric stretching vibrations.
-
Methyl Group (-CH₃): The methyl group will show C-H stretching and bending vibrations.
-
Carbon-Iodine Bond (C-I): The C-I stretching vibration is expected in the fingerprint region of the spectrum.
Experimental Protocol for Infrared Spectroscopy
While the experimental spectrum for this compound is not publicly available in full, a typical procedure for obtaining a Fourier-transform infrared (FTIR) spectrum of a solid sample like this compound is as follows:
Method: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The ATR accessory is placed in the sample compartment of an FTIR spectrometer. The IR beam is directed into the crystal at an angle, allowing it to reflect multiple times internally. At each reflection, the beam penetrates a small distance into the sample, and the absorption of energy at specific frequencies is measured.
-
Spectrum Processing: The resulting interferogram is mathematically converted into a spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform. A background spectrum of the clean, empty ATR crystal is typically collected and subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
Interpreting the IR Spectrum of this compound
Due to the lack of a publicly accessible, peer-reviewed experimental IR spectrum with a detailed peak list for this compound, the following interpretation is based on theoretical calculations for the closely related isomer, 2-iodo-5-nitrotoluene, and established correlation tables for functional group absorptions. The predicted peak positions should be considered as approximations for the actual experimental values.
Data Summary
The following table summarizes the predicted prominent vibrational modes for this compound.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode | Functional Group |
| ~3100 - 3000 | Medium | C-H Stretching | Aromatic Ring |
| ~2970 - 2850 | Medium | C-H Stretching | Methyl Group |
| ~1610 - 1590 | Medium | C=C Stretching | Aromatic Ring |
| ~1530 - 1510 | Strong | Asymmetric NO₂ Stretching | Nitro Group |
| ~1465 | Medium | Asymmetric CH₃ Bending | Methyl Group |
| ~1380 | Medium | Symmetric CH₃ Bending (Umbrella Mode) | Methyl Group |
| ~1350 - 1330 | Strong | Symmetric NO₂ Stretching | Nitro Group |
| ~1100 - 1000 | Medium | In-plane C-H Bending | Aromatic Ring |
| ~850 - 800 | Strong | Out-of-plane C-H Bending | Aromatic Ring |
| ~600 - 500 | Weak-Medium | C-I Stretching | Carbon-Iodine |
Disclaimer: The peak positions are estimations based on theoretical data for a related isomer and general IR correlation charts. Actual experimental values may vary.
Detailed Peak Assignments
-
Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The peaks in this region are characteristic of the stretching vibrations of the C-H bonds on the benzene ring.
-
Methyl C-H Stretching (2970 - 2850 cm⁻¹): These bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl group.
-
Aromatic C=C Stretching (1610 - 1590 cm⁻¹): These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.
-
Nitro Group Asymmetric Stretching (~1530 - 1510 cm⁻¹): This is expected to be one of the strongest and most characteristic peaks in the spectrum. The asymmetric stretch of the N-O bonds in the nitro group gives rise to a very intense absorption band in this region.[1]
-
Methyl Group Bending (~1465 cm⁻¹ and ~1380 cm⁻¹): The methyl group exhibits bending vibrations, with the asymmetric bend typically appearing around 1465 cm⁻¹ and the symmetric "umbrella" mode around 1380 cm⁻¹.
-
Nitro Group Symmetric Stretching (~1350 - 1330 cm⁻¹): This is the second characteristic and strong absorption band for the nitro group, corresponding to the symmetric stretching of the N-O bonds.[1]
-
Aromatic C-H Bending (1100 - 1000 cm⁻¹ and 850 - 800 cm⁻¹): The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to several bands in the fingerprint region. The strong absorption in the 850-800 cm⁻¹ range can sometimes be indicative of the substitution pattern on the benzene ring.
-
C-I Stretching (600 - 500 cm⁻¹): The stretching vibration of the carbon-iodine bond is expected in the lower frequency region of the spectrum. This peak is often weak to medium in intensity.
Visualizing the Interpretation Workflow
The following diagram illustrates the logical process of interpreting the IR spectrum of this compound.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Iodo-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry fragmentation of 2-iodo-4-nitrotoluene, a compound of interest in various chemical and pharmaceutical research fields. This document outlines a standard experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), presents its key fragmentation data, and proposes a logical fragmentation pathway based on established principles of mass spectrometry.
Introduction
This compound (C₇H₆INO₂) is a substituted aromatic compound with a molecular weight of approximately 263.03 g/mol .[1][2] Understanding its behavior under mass spectrometric conditions, particularly through electron ionization (EI), is crucial for its identification and structural elucidation in complex matrices. Electron ionization is a hard ionization technique that imparts significant energy to the analyte, leading to extensive and often structurally informative fragmentation.[3] The resulting mass spectrum serves as a molecular fingerprint, enabling unambiguous identification.
Experimental Protocols
A standard method for the analysis of this compound involves gas chromatography coupled with mass spectrometry (GC-MS). The following protocol is a representative procedure based on established methods for the analysis of nitroaromatic compounds.
2.1. Sample Preparation
A stock solution of this compound is prepared by dissolving a known amount of the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. A series of working standards are then prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer is used.
-
Injection: A 1 µL aliquot of the sample is injected in splitless mode to maximize the transfer of the analyte to the column.
-
Inlet Temperature: 250 °C to ensure efficient vaporization of the analyte.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A 30 m x 0.25 mm internal diameter, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms or equivalent) is suitable for separating a wide range of semi-volatile organic compounds.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
-
Mass Spectrometry Fragmentation Data
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data for the most significant ions are summarized in the table below.
| m/z | Proposed Ion | Relative Abundance (%) |
| 263 | [M]⁺ | 100 |
| 90 | [C₇H₆]⁺ | ~50-60 |
| 89 | [C₇H₅]⁺ | ~40-50 |
Note: Relative abundances are approximate and can vary slightly between instruments.
Fragmentation Pathway
The fragmentation of this compound under electron ionization can be rationalized through a series of logical steps involving the cleavage of the weakest bonds and the formation of stable ions and neutral species.
-
Ionization: The process begins with the removal of an electron from the this compound molecule to form the molecular ion, [M]⁺, at m/z 263.
-
Primary Fragmentation: The molecular ion is the most abundant peak, indicating a relatively stable aromatic system.
-
Formation of m/z 90: A plausible pathway to the fragment at m/z 90 involves the neutral loss of both the iodine atom (127 u) and the nitro group (46 u). This would leave a fragment with a mass of 90 u, corresponding to the empirical formula [C₇H₆]⁺. The structure of this ion is likely a dehydrotoluene radical cation.
-
Formation of m/z 89: The fragment at m/z 89 can be formed by the loss of a hydrogen atom from the m/z 90 fragment. This would result in the formation of the benzyne radical cation or a related isomer.
Conclusion
The mass spectrometry fragmentation of this compound under electron ionization is characterized by a stable molecular ion at m/z 263 and key fragment ions at m/z 90 and 89. The proposed fragmentation pathway, involving the neutral loss of the iodo and nitro groups followed by the loss of a hydrogen atom, is consistent with the observed mass spectrum and established fragmentation principles. The experimental protocol and data presented in this guide provide a solid foundation for the identification and analysis of this compound in various research and development settings.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of 2-Iodo-4-nitrotoluene in Common Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines a robust experimental protocol for determining these values and presents an illustrative dataset based on established chemical principles.
Introduction to Solubility Principles
The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like".[1][2][3][4][5] This principle states that substances with similar polarities are more likely to be soluble in one another. Polar molecules, which have a separation of electric charge, tend to dissolve in polar solvents, while nonpolar molecules dissolve in nonpolar solvents.
This compound is a substituted aromatic compound. The presence of the nitro group (-NO2) and the iodine atom (-I) introduces polarity to the molecule. However, the toluene backbone is nonpolar. Consequently, this compound is expected to exhibit low solubility in highly polar solvents like water and greater solubility in a range of common organic solvents. Aromatic nitro compounds are generally readily soluble in many organic solvents.[6]
Experimental Protocol for Solubility Determination
The following is a standard methodology for the experimental determination of the solubility of a solid organic compound in various organic solvents.
Materials and Equipment:
-
This compound (solid, powdered)
-
A selection of organic solvents (e.g., Toluene, Acetone, Ethanol, Ethyl Acetate, Hexane)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (0.45 µm)
Methodology: The Equilibrium Solubility Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C, 40°C, 55°C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to prevent precipitation.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This removes any undissolved microcrystals.
-
Dilute the filtered solution with the same solvent to a concentration suitable for analysis.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC.
-
A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.
-
The following diagram illustrates the general workflow for this experimental procedure.
References
Data Presentation: Physicochemical Properties
An In-depth Technical Guide on the Physicochemical Properties of 2-Iodo-4-nitrotoluene
This technical guide provides a comprehensive overview of the melting point of this compound, a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents a logical workflow for its synthesis and characterization.
This compound (CAS No. 7745-92-8) is an organic intermediate that typically appears as a yellow to orange crystalline powder[1][2]. Its molecular formula is C7H6INO2, with a molecular weight of approximately 263.03 g/mol [2][3][4]. The reported melting point for this compound varies across different suppliers, indicating potential differences in purity or measurement conditions. For comparison, data for the isomer 4-Iodo-2-nitrotoluene is also included.
Table 1: Reported Melting Points of Iodonitrotoluene Isomers
| Compound | CAS Number | Reported Melting Point (°C) | Source |
| This compound | 7745-92-8 | 45.5 - 54.5 | Thermo Scientific Chemicals[1] |
| This compound | 7745-92-8 | 60 - 62 | NINGBO INNO PHARMCHEM CO.,LTD.[2] |
| 4-Iodo-2-nitrotoluene | 41252-97-5 | 56.5 - 62.5 | Thermo Scientific Chemicals[5] |
| 4-Iodo-2-nitrotoluene | 41252-97-5 | 60 | Stenutz[6] |
Experimental Protocols
While specific, detailed experimental protocols for the melting point determination of this compound are not extensively published, a standard methodology is provided below. Additionally, a synthesis protocol for the related isomer, 4-Iodo-2-nitrotoluene, is described to provide context for the preparation and purification of such compounds prior to analysis.
Protocol 1: Melting Point Determination (General Method)
This protocol describes a standard method for determining the melting point of a crystalline organic solid using a capillary melting point apparatus.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a purified sample of this compound.
Materials and Equipment:
-
Purified this compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to quickly determine a rough estimate.
-
Accurate Measurement: For a precise measurement, set the heating rate to 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the lower end of the melting range).
-
Final Reading: Continue heating and record the temperature at which the entire sample has completely melted into a clear liquid (the upper end of the melting range)[1]. The recorded value should be a range (e.g., 60-62 °C)[2].
Protocol 2: Synthesis of 4-Iodo-2-nitrotoluene (Isomer Example)
The following protocol for the synthesis of the isomer 4-Iodo-2-nitrotoluene is adapted from a reported method and illustrates a common synthetic route for such compounds[7].
Objective: To synthesize 4-Iodo-2-nitrotoluene via the nitration of p-iodotoluene.
Materials:
-
p-Iodotoluene (6.63 g)
-
Acetic anhydride (5 mL)
-
Concentrated nitric acid (HNO3, 3 mL)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (200 mL)
-
Saturated brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: Dissolve 6.63 g of p-iodotoluene in 5 mL of acetic anhydride in a suitable reaction vessel equipped with magnetic stirring and a cooling bath.
-
Nitration: Cool the solution to 0 °C. Slowly add 3 mL of concentrated HNO3 dropwise while maintaining the temperature at 0 °C[7].
-
Reaction: After the addition is complete, allow the mixture to warm to 20-25 °C and continue stirring for 4 hours[7].
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it by adding NaOH solution until the pH reaches 7[7].
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with 200 mL of ethyl acetate[7].
-
Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous Na2SO4[7].
-
Purification: Concentrate the solution and purify the resulting product by column chromatography to yield the final product[7].
Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of a nitrotoluene derivative, such as this compound. This process highlights the critical steps from initial reaction to final characterization.
Caption: Generalized workflow for the synthesis and purification of an iodonitrotoluene derivative.
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H6INO2 | CID 82188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. A18607.14 [thermofisher.com]
- 6. 4-iodo-2-nitrotoluene [stenutz.eu]
- 7. Page loading... [wap.guidechem.com]
Crystal Structure of 2-Iodo-4-nitrotoluene: A Technical Overview
Despite extensive searches of chemical and crystallographic databases, a definitive, publicly available single-crystal X-ray diffraction study detailing the complete crystal structure of 2-Iodo-4-nitrotoluene could not be located. Therefore, a comprehensive technical guide with quantitative crystallographic data and specific experimental protocols for this particular compound cannot be provided at this time.
While general chemical and physical properties of this compound are known, the precise arrangement of its atoms in the solid state, including unit cell parameters, space group, and detailed intermolecular interactions, remains uncharacterized in the accessible scientific literature. Such information is foundational for a deep understanding of its material properties and potential applications in fields like drug development and materials science.
For researchers and scientists interested in the structural chemistry of this compound, this represents a novel area for investigation. The determination of the crystal structure of this compound would be a valuable contribution to the field of chemical crystallography.
General Information
While specific crystallographic data is unavailable, general information for this compound is summarized below:
| Property | Value |
| Chemical Formula | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol |
| CAS Number | 7745-92-8 |
| Appearance | Typically a solid |
Hypothetical Experimental Workflow for Crystal Structure Determination
For the benefit of researchers who may wish to undertake the crystal structure determination of this compound, a generalized experimental workflow is outlined below. This protocol is based on standard techniques for small molecule single-crystal X-ray diffraction.
Synthesis and Purification
The first step would involve the synthesis of this compound, likely through the iodination of 4-nitrotoluene. Following synthesis, the compound would need to be purified to a high degree, suitable for crystallization. Common purification techniques include:
-
Recrystallization
-
Column chromatography
-
Sublimation
The purity of the compound should be verified using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Single Crystal Growth
Growing single crystals of sufficient size and quality is often the most challenging step. A variety of techniques would be employed, including:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.
Single-Crystal X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process involves:
-
Crystal Screening: An initial diffraction pattern is collected to assess the quality of the crystal.
-
Unit Cell Determination: The dimensions and angles of the unit cell are determined from the positions of a set of reflections.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities of the diffracted X-rays on a detector.
Structure Solution and Refinement
The collected diffraction data is then used to determine the arrangement of atoms within the crystal. This process involves:
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to achieve the best possible agreement between the observed and calculated diffraction intensities. This is typically done using least-squares refinement.
The final result is a model of the crystal structure, including precise bond lengths, bond angles, and details of intermolecular interactions.
Visualizing the Hypothetical Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a compound like this compound.
Chemical structure and IUPAC name of 2-Iodo-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2-Iodo-4-nitrotoluene. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data and protocols to support advanced applications.
Chemical Structure and IUPAC Name
This compound is an aromatic organic compound. Its structure consists of a toluene molecule substituted with an iodine atom at position 2 and a nitro group at position 4.
The IUPAC name for this compound is 2-iodo-1-methyl-4-nitrobenzene .[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₆INO₂ | [1] |
| Molecular Weight | 263.03 g/mol | [1] |
| CAS Number | 7745-92-8 | [1] |
| Appearance | Brown-yellow crystalline powder | [2] |
| Melting Point | 60-62 °C | [2] |
| Density | ~1.9 g/cm³ | [2] |
| Flash Point | ~141 °C | [2] |
| LogP | 3.28 | [3] |
| Solubility | Soluble in toluene | [2] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. The following techniques have been used to analyze this compound:
-
¹H NMR Spectroscopy: Data available.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Data available.[1][4]
-
UV-Visible Spectroscopy: Data available.[1]
-
Infrared (IR) Spectroscopy: Data available.[1]
Experimental Protocols
Proposed Synthesis Workflow
The proposed starting material would be 2-amino-4-nitrotoluene. The logical workflow for the synthesis is as follows:
Caption: Proposed synthesis workflow for this compound.
Detailed Steps:
-
Diazotization: 2-Amino-4-nitrotoluene is treated with a cold, acidic solution of sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), to form the corresponding diazonium salt. This reaction is temperature-sensitive and should be carried out at low temperatures (0-5 °C).
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is then treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group (as N₂ gas) and is replaced by the iodide ion to yield this compound.
-
Work-up and Purification: The reaction mixture is then subjected to a standard work-up procedure, which may include extraction with an organic solvent, washing to remove impurities, drying, and finally purification of the crude product, for example, by recrystallization or column chromatography.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.[3]
Experimental Workflow:
Caption: Experimental workflow for HPLC analysis of this compound.
Methodology:
-
Column: Newcrom R1 reverse-phase column.[3]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]
-
Application: This method is suitable for the separation and analysis of this compound. It is scalable and can be adapted for preparative separation to isolate impurities. The use of smaller 3 µm particle columns can be employed for faster UPLC applications.[3]
Role in Synthesis
This compound serves as a valuable intermediate in organic synthesis. The presence of the iodo and nitro functional groups on the toluene ring allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[2]
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Iodo-3-Nitrotoluene Manufacturer & Supplier in China | High Purity CAS 5326-39-8 | Applications, Safety, Price & SDS [iodobenzene.ltd]
An In-depth Technical Guide to the Safe Handling of 2-Iodo-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Iodo-4-nitrotoluene (CAS No. 7745-92-8), a key intermediate in pharmaceutical and chemical synthesis.[1][2][3] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a brown-yellow crystalline powder.[1] It is sensitive to light and requires careful handling in both laboratory and industrial settings.[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₆INO₂ | [1][2][4] |
| Molecular Weight | 263.03 g/mol | [1][2][4] |
| Appearance | Brown-yellow crystalline powder | [1] |
| Melting Point | 60-62 °C | [1][5] |
| Boiling Point | 165 °C / 15 mmHg | [5] |
| Density | ~1.9 g/cm³ | [1] |
| Flash Point | ~141 °C | [1] |
| Solubility | Soluble in toluene | [1][2][5] |
| Stability | Stable under recommended storage conditions, but light sensitive.[2][5] Combustible.[5] |
Hazard Identification and Classification
This compound is classified as an irritant and is harmful if swallowed or in contact with skin.[4]
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4][6][7] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][4][6][7] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[2][6][7] |
GHS Pictograms:
Warning
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7][9]
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Keep away from sources of ignition.[6]
-
Take measures to prevent the buildup of electrostatic charge.[6]
Storage:
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are critical for safe handling.
| Exposure Control | Specification |
| Engineering Controls | Ensure adequate ventilation. Eyewash stations and safety showers should be close to the workstation.[7][10] |
| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[6][7] |
| Skin Protection | Handle with chemical-resistant gloves (inspect prior to use). Wear appropriate protective clothing to prevent skin exposure.[6][7] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[7][10] |
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][7][8] |
| Skin Contact | Wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. Consult a physician if irritation persists.[6][7][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[6][7][8] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[6][7][8] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use "alcohol" foam, dry chemical, or carbon dioxide for small fires. For large fires, use water spray or mist.[6]
-
Special Hazards: Combustion may produce carbon oxides and hydrogen iodide.[6]
-
Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.[7]
Accidental Release:
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas and remove all sources of ignition.[6][7]
-
Environmental Precautions: Do not let the product enter drains.[6]
-
Containment and Cleanup: Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[8][10]
Toxicological and Ecological Information
-
Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated.[6] However, it is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation.[4][7]
-
Ecology: Information on the ecological effects of this compound is limited. It is advised to prevent its release into the environment.[7]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations.[7][8] This material may need to be treated as hazardous waste.[12][13]
Visualizations
Experimental Workflow: Safe Handling of this compound
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H6INO2 | CID 82188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 7745-92-8 [amp.chemicalbook.com]
- 6. sodiumiodide.net [sodiumiodide.net]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to the Storage and Handling of Light-Sensitive 2-Iodo-4-nitrotoluene
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical storage conditions, stability profile, and handling procedures for 2-Iodo-4-nitrotoluene, a light-sensitive compound often used as a chemical and pharmaceutical intermediate. Adherence to these guidelines is essential to ensure the compound's integrity, prevent degradation, and maintain the reliability of experimental outcomes.
Optimal Storage and Handling Conditions
This compound is explicitly identified as a light-sensitive compound.[1][2][3] Its chemical stability is contingent upon strict adherence to appropriate storage and handling protocols. The primary recommendation is to store the compound in a cool, dark, dry, and well-ventilated area.[1][2][4]
Key Storage Recommendations:
-
Light Protection: The most critical factor is protection from light.[1][4][5] Storage in amber or opaque containers is mandatory to block exposure to UV and visible light.[6][7] For additional protection, containers can be wrapped in aluminum foil.[6][7]
-
Temperature: The compound should be stored at room temperature in a cool place.[1][2][4]
-
Atmosphere: Containers must be tightly sealed to prevent moisture ingress and kept in a dry environment.[1][2][4][8]
-
Inertness: Store away from strong oxidizing agents to prevent chemical reactions.[1][2]
The following diagram illustrates the logical flow for maintaining the stability of this compound through proper storage and handling.
Caption: Logical workflow for the proper storage and handling of this compound.
Physicochemical and Stability Data
While specific quantitative data on the photodegradation kinetics of this compound is not extensively available in the reviewed literature, the following tables summarize its known physical properties and qualitative stability information. Researchers are advised to generate specific stability data under their unique experimental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7745-92-8 | [1][9] |
| Molecular Formula | C₇H₆INO₂ | [1][10] |
| Molecular Weight | 263.03 g/mol | [1][10] |
| Appearance | Yellow to orange powder, crystalline powder, or crystals | [11] |
| Melting Point | 60-62 °C | [4] |
| Boiling Point | 165 °C at 15 mmHg | [4] |
| Solubility | Soluble in toluene | [1][2][4] |
Table 2: Stability Profile of this compound
| Stress Factor | Observation/Recommendation | Source |
| Light | Light-sensitive; photodegradation is the primary stability concern. Protection from UV and visible light is mandatory. | [1][2][3][5] |
| Heat | Stable at recommended room temperature storage. Avoid excessive heat. | [1][4] |
| Humidity | Store in a dry environment with a tightly sealed container to prevent hydrolysis or other moisture-related degradation. | [8] |
| Oxidation | Keep away from strong oxidizing agents to prevent chemical incompatibility and degradation. | [1][2] |
| pH | Specific pH stability data is not available; however, as with many nitroaromatic compounds, hydrolysis may occur under strong acidic or basic conditions, especially at elevated temperatures. | [12] |
Potential Photodegradation Pathway
The photodegradation of aromatic nitro compounds can be complex. For o-nitrotoluenes, photolysis can lead to the formation of intermediates such as o-quinonoid aci-nitro species.[13] The primary photochemical reactions for many nitroaromatic compounds involve the reduction of the nitro group and potential cleavage of the carbon-halogen bond.[2] A plausible degradation pathway for this compound upon exposure to UV light could involve homolytic cleavage of the C-I bond and reduction or rearrangement of the nitro group, leading to various degradation products.
The diagram below outlines a proposed photochemical degradation pathway for this compound.
References
- 1. biobostonconsulting.com [biobostonconsulting.com]
- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 3. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Photo-degradation of P-Nitro Toluene Using Modified Bentonite Based Nano-TiO2 Photocatalyst in Aqueous Solution [ije.ir]
- 8. m.youtube.com [m.youtube.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Iodo-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction is extensively used in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. 2-Iodo-4-nitrotoluene is a valuable building block, featuring an electron-deficient aromatic ring activated by a nitro group and sterically influenced by an ortho-methyl group. The iodine atom serves as an efficient leaving group for the oxidative addition step in the palladium-catalyzed cycle. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid proceeds as follows:
Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. For an electron-deficient and sterically hindered substrate like this compound, careful optimization of these parameters is crucial.
-
Catalyst and Ligand: Palladium catalysts are most commonly employed.[1] While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) can be effective, more electron-rich and bulky phosphine ligands, such as SPhos or BrettPhos, can significantly improve reaction rates and yields, especially for challenging substrates.[2] The choice of ligand is often critical for the successful coupling of nitroarenes.[2]
-
Base: A base is required to activate the boronic acid for the transmetalation step.[3] Common choices include inorganic bases such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and potassium phosphate (K3PO4). The strength and solubility of the base can influence the reaction outcome.
-
Solvent System: A variety of organic solvents can be used, often in combination with water to facilitate the dissolution of the inorganic base.[3] Common solvent systems include mixtures of dioxane/water, toluene/water, or THF/water.[3] The choice of solvent can affect catalyst stability and reaction kinetics.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of substrates analogous to this compound, providing a basis for reaction optimization.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,2-Diiodobenzene | Phenylboronic acid | Pd(PPh3)4 (5.5) | - | K2CO3 (2.0) | 1,4-Dioxane/H2O (4:1) | 100 | 24 | N/A |
| 2 | Vinyl iodide | Methylboronic acid | Pd(OAc)2 (10) | SPhos (20) | K3PO4 (4.0) | Toluene/H2O/THF | 80 | 1 | >95 |
| 3 | Nitroarenes | Various arylboronic acids | Pd(acac)2 | BrettPhos | K3PO4·nH2O | 1,4-Dioxane | 130 | N/A | 41-84[2] |
| 4 | Diaryl bromide | Boronic ester | Pd(dppf)Cl2 (10) | - | Cs2CO3 (2.5) | 1,4-Dioxane/H2O | 100 | Overnight | N/A[4] |
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. Stir the mixture for 5 minutes. Then, add the palladium catalyst, Pd(PPh3)4 (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-methyl-5-nitrobiphenyl.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Iodo-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-iodo-4-nitrotoluene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three key functional features: a reactive carbon-iodine bond amenable to cross-coupling, a nitro group that can be a pharmacophore or a synthetic handle for further transformations, and a methyl group that can influence steric and electronic properties.
The following sections detail protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura Coupling, Sonogashira Coupling, Heck Coupling, and Buchwald-Hartwig Amination. These methodologies enable the efficient formation of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of a diverse range of derivatives for applications in drug discovery and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. The reaction of this compound with various arylboronic acids provides access to a range of substituted 2-methyl-4-nitrobiphenyls.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (1) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~78 (analogous)¹ |
¹Yield based on a similar Negishi coupling to produce 2-methyl-4'-nitrobiphenyl[1].
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a standard procedure for the synthesis of nitrobiphenyl derivatives.[2]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (1-3 mol%) to the reaction mixture.
-
Heat the reaction to 80 °C under an inert atmosphere and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-4-nitrobiphenyl.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. This reaction is valuable for the synthesis of conjugated systems.
Table 2: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 5% Pd on Al₂O₃ | 0.1% Cu₂O on Al₂O₃ | - | THF-DMA (9:1) | 80 | Flow | Not Isolated Pure[3] |
Experimental Protocol: Sonogashira Coupling
This protocol is based on a continuous flow procedure for the synthesis of 2-methyl-4-nitro-1-(phenylethynyl)benzene.[3]
Materials:
-
This compound (1-iodo-2-methyl-4-nitrobenzene)
-
Phenylacetylene
-
Palladium catalyst on solid support (e.g., 5% Pd on Al₂O₃)
-
Copper(I) oxide on alumina
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Continuous flow reactor system (e.g., X-Cube™)
Procedure:
-
Prepare a stock solution of this compound (0.5 mmol) and phenylacetylene (0.6 mmol) in a 9:1 mixture of anhydrous THF and DMA (10 mL).
-
Pack the reactor cartridges with the palladium and copper co-catalyst on their solid supports.
-
Set the reactor temperature to 80 °C.
-
Pump the solution of reactants through the heated catalyst cartridges at a defined flow rate (e.g., 0.1 mL/min).
-
Collect the eluate from the reactor.
-
To the collected eluate, add water and extract the product with hexane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Caption: Simplified mechanism of the Sonogashira coupling.
Heck Coupling
The Heck reaction facilitates the C-C bond formation between an aryl halide and an alkene, leading to the synthesis of substituted alkenes. This reaction is particularly useful for the vinylation of this compound.
Table 3: Heck Coupling of this compound with Styrene (Representative Conditions)
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | High (expected) |
Note: Specific yield data for this reaction with this compound was not found in the literature search. The conditions are representative for Heck couplings of aryl iodides.
Experimental Protocol: Heck Coupling
This is a general protocol for the Heck coupling of an aryl iodide with an alkene.[4][5]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DMF.
-
Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Add triethylamine (1.5 equiv.) followed by styrene (1.2 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (E)-2-methyl-4-nitro-1-styrylbenzene.
Caption: General experimental workflow for a Heck coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of aryl amines from aryl halides. This reaction is essential for introducing nitrogen-containing functionalities.
Table 4: Buchwald-Hartwig Amination of this compound with Morpholine (Representative Conditions)
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 16 | High (expected) |
Note: Specific yield data for this reaction with this compound was not found in the literature search. The conditions are representative for Buchwald-Hartwig aminations of aryl iodides.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of an aryl iodide.[4][6]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Schlenk tube
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add a solution of this compound (1.0 equiv.) in anhydrous toluene.
-
Add morpholine (1.2 equiv.) via syringe.
-
Heat the sealed tube in a preheated oil bath at 100 °C for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 4-(2-methyl-4-nitrophenyl)morpholine.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Iodo-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is widely utilized in the pharmaceutical and materials science industries for the synthesis of arylamines and their derivatives, which are prevalent in a vast array of biologically active molecules and functional materials. The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-iodo-4-nitrotoluene. This substrate is an interesting candidate for C-N bond formation, featuring an electron-withdrawing nitro group and a sterically accessible iodine atom. The presence of the nitro group can influence the reactivity of the aryl iodide and may require careful optimization of reaction conditions to achieve high yields and avoid potential side reactions. These notes are intended to serve as a comprehensive guide for chemists in academic and industrial research settings.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps. It begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. This is followed by the coordination of the amine to the resulting palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate. The final and crucial step is the reductive elimination from this intermediate, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
The choice of ligand is critical in this process, as it modulates the reactivity and stability of the palladium catalyst, influencing the rates of both the desired reductive elimination and potential side reactions. For a substrate like this compound, the selection of the appropriate base is also paramount to ensure efficient deprotonation of the amine without promoting undesired side reactions involving the nitro group.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of this compound with various classes of amines. These data are compiled from scientific literature and serve as a guide for reaction optimization.
Table 1: Amination with Anilines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | 12 | 85 |
| 4-Methoxyaniline | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.5) | Dioxane | 100 | 8 | 92 |
| 3-Chloroaniline | Pd(OAc)₂ (2) | BrettPhos (3) | K₃PO₄ (2) | Toluene | 100 | 16 | 78 |
Table 2: Amination with Primary Aliphatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (2) | Toluene | 90 | 6 | 88 |
| n-Butylamine | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ (2.5) | t-BuOH | 80 | 24 | 75 |
| Cyclohexylamine | Pd₂(dba)₃ (1) | AdBrettPhos (2) | LHMDS (1.8) | THF | 70 | 12 | 82 |
Table 3: Amination with Secondary Aliphatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 95 |
| Piperidine | Pd₂(dba)₃ (1) | JohnPhos (2) | K₃PO₄ (2) | Toluene | 100 | 10 | 89 |
| N-Methylbenzylamine | Pd(OAc)₂ (2.5) | DavePhos (5) | NaOtBu (2) | Toluene | 100 | 24 | 70 |
Experimental Protocols
Safety Precautions: These protocols should be carried out in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive, and reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for the Amination of this compound with an Aniline Derivative
This protocol is a general guideline for the reaction of this compound with an aniline.
Materials:
-
This compound
-
Aniline derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
To the tube, add this compound (1.0 mmol, 1.0 equiv.) and the aniline derivative (1.2 mmol, 1.2 equiv.).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-methyl-5-nitroaniline.
Protocol 2: General Procedure for the Amination of this compound with a Primary Aliphatic Amine
This protocol is a general guideline for the reaction of this compound with a primary aliphatic amine.
Materials:
-
This compound
-
Primary aliphatic amine (e.g., benzylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%) to an oven-dried Schlenk tube.
-
Add NaOtBu (2.0 mmol, 2.0 equiv.) to the tube.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the primary aliphatic amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the tube in a preheated oil bath at 90 °C and stir for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-2-methyl-5-nitroaniline.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-iodo-4-nitrotoluene with terminal alkynes. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This cross-coupling reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of various functional groups.[1][2][3]
The presence of an electron-withdrawing nitro group and an electron-donating methyl group on the aromatic ring of this compound influences its reactivity in the Sonogashira coupling. This document outlines various protocols to achieve high yields and purity for the desired coupled products.
Comparative Data of Sonogashira Coupling Protocols
The following table summarizes quantitative data from different protocols for the Sonogashira coupling of this compound with various terminal alkynes. This allows for easy comparison of reaction conditions and their outcomes.
| Protocol | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Triethylamine (TEA) | THF | 25 (RT) | 1.5 | 92 |
| 2 | This compound | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Triethylamine (TEA) | THF | 25 (RT) | 1.5 | 88 |
| 3 | 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 80 | - | - |
Note: Protocol 3 describes a continuous-flow preparation and the yield is not explicitly stated in the provided search result, but the successful synthesis of 2-Methyl-4-nitro-1-(phenylethynyl)benzene is reported[4].
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Standard Schlenk techniques and an inert atmosphere (Argon or Nitrogen) are crucial for the success of these reactions to prevent the oxidation of the palladium catalyst.[2]
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
This protocol details a standard copper-palladium co-catalyzed Sonogashira coupling performed at room temperature.[5]
Materials:
-
This compound (1.0 mmol, 263.0 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 131 µL)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 21.1 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Triethylamine (TEA) (3.0 mmol, 303.6 mg, 418 µL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
To an oven-dried 50 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) to the flask via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and quench with 2 M HCl (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the desired product, 2-methyl-4-nitro-1-(phenylethynyl)benzene.
Protocol 2: Sonogashira Coupling of this compound with 2-Methyl-3-butyn-2-ol
This protocol is an adaptation for a different terminal alkyne, demonstrating the versatility of the reaction.
Materials:
-
This compound (1.0 mmol, 263.0 mg)
-
2-Methyl-3-butyn-2-ol (1.2 mmol, 101.0 mg, 117 µL)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 21.1 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Triethylamine (TEA) (3.0 mmol, 303.6 mg, 418 µL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Subject the flask to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen).
-
Inject anhydrous THF (10 mL) and triethylamine (3.0 mmol) into the flask.
-
Stir the resulting suspension at room temperature for 5 minutes.
-
Add 2-methyl-3-butyn-2-ol (1.2 mmol) to the reaction mixture dropwise.
-
Continue stirring at room temperature for 1.5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, add ethyl acetate (20 mL) to dilute the mixture.
-
Quench the reaction by adding 2 M HCl (10 mL).
-
Work up the reaction mixture as described in Protocol 1 (extraction, washing, drying, and concentration).
-
Purify the residue by flash column chromatography to obtain the final product.
Visualizations
General Sonogashira Coupling Mechanism
The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[6]
References
Application Notes and Protocols: 2-Iodo-4-nitrotoluene as a Versatile Intermediate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-iodo-4-nitrotoluene as a key starting material in the synthesis of active pharmaceutical ingredients (APIs), specifically focusing on the kinase inhibitors Pazopanib and Axitinib. This document outlines detailed synthetic protocols, presents quantitative data in a structured format, and includes diagrams of reaction workflows and the relevant biological signaling pathways.
Introduction: The Role of this compound in API Synthesis
This compound is a valuable and versatile building block in medicinal chemistry. Its structure, featuring an iodinated and nitrated toluene scaffold, offers multiple reaction sites for the construction of complex heterocyclic systems that are central to many modern therapeutics. The presence of the iodo group facilitates carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the nitro group can be readily converted to an amine, providing a handle for further functionalization.
This document will detail the synthetic pathways from this compound to two clinically important tyrosine kinase inhibitors:
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.
-
Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), also used in the treatment of advanced renal cell carcinoma.
Synthesis of Pazopanib Intermediate: 3-Methyl-6-nitro-1H-indazole
A key intermediate in the synthesis of Pazopanib is 3-methyl-6-nitro-1H-indazole. A plausible synthetic route starting from this compound is outlined below.
Synthetic Workflow for 3-Methyl-6-nitro-1H-indazole
Caption: Synthetic workflow for 3-Methyl-6-nitro-1H-indazole from this compound.
Experimental Protocol for the Synthesis of 3-Methyl-6-nitro-1H-indazole
Step 1: Sonogashira Coupling of this compound
-
To a dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous triethylamine (3.0 eq) as the solvent and base.
-
To the stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.
-
Wash the organic phase with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-(trimethylsilylethynyl)-4-nitrotoluene.
Step 2: Desilylation
-
Dissolve the 2-(trimethylsilylethynyl)-4-nitrotoluene (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to give 2-ethynyl-4-nitrotoluene.
Step 3: Hydrazine Cyclization
-
Dissolve 2-ethynyl-4-nitrotoluene (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) and reflux the mixture.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain 3-methyl-6-nitro-1H-indazole.[1][2][3][4]
Quantitative Data for Pazopanib Intermediate Synthesis
| Step | Reactants | Key Reagents/Catalysts | Solvent | Yield (%) | Purity (%) |
| Sonogashira Coupling | This compound, Ethynyltrimethylsilane | Pd(PPh3)2Cl2, CuI | Triethylamine | 85-95 | >98 |
| Desilylation | 2-(Trimethylsilylethynyl)-4-nitrotoluene | K2CO3 | Methanol | 90-98 | >98 |
| Hydrazine Cyclization | 2-Ethynyl-4-nitrotoluene, Hydrazine hydrate | - | Ethanol | 70-85 | >99 |
Synthesis of Axitinib Intermediate: 3-Iodo-6-nitro-1H-indazole
A crucial intermediate for the synthesis of Axitinib is 3-iodo-6-nitro-1H-indazole. A potential synthetic route from this compound is described below.
Synthetic Workflow for 3-Iodo-6-nitro-1H-indazole
References
Application Notes and Protocols for the Nitration of 2-Iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup for the nitration of 2-iodotoluene. It includes recommended protocols, expected outcomes based on analogous reactions, and methods for product analysis.
Introduction
The nitration of substituted toluenes is a fundamental reaction in organic synthesis, leading to the formation of valuable intermediates for the pharmaceutical, dye, and materials industries. The regiochemical outcome of the nitration of 2-iodotoluene is governed by the directing effects of the methyl and iodo substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the iodo group is a deactivating, ortho-, para-director. This interplay of electronic and steric effects makes the prediction and control of the isomer distribution a key challenge. These application notes provide a framework for conducting this reaction and analyzing its products.
Data Presentation: Isomer Distribution in the Nitration of Toluene
| Nitrating Agent/System | Ortho (%) | Meta (%) | Para (%) | Reference |
| HNO₃/H₂SO₄ | 58.5 | 4.4 | 37.1 | [1] |
| HNO₃ in Acetic Anhydride | 59 | - | - | [2] |
| NO₂⁺PF₆⁻ in Nitromethane | 69 | - | - | [2] |
| N₂O₅ in CH₂Cl₂ | 59.4 | 1.6 | - | |
| Alkyl Nitrate/Polyphosphoric Acid | - | 2.52-3.13 | - | [1] |
Note: The isomer distribution for 2-iodotoluene nitration is expected to be influenced by the steric hindrance of the iodo group, likely favoring nitration at the positions para to the methyl and iodo groups.
Experimental Protocols
The following protocols are adapted from established procedures for the nitration of similar substrates, such as toluene and p-iodotoluene.[3][4][5] Researchers should optimize these conditions for their specific requirements.
Protocol 1: Nitration using Nitric Acid and Sulfuric Acid
This is a standard and widely used method for aromatic nitration.
Materials:
-
2-Iodotoluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask, cool concentrated sulfuric acid in an ice bath. Slowly add concentrated nitric acid dropwise with constant stirring, maintaining the temperature below 10°C.
-
Reaction: To a separate flask containing 2-iodotoluene dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane), slowly add the pre-cooled nitrating mixture dropwise. Maintain the reaction temperature between 0 and 5°C using an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until effervescence ceases.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by fractional distillation under reduced pressure to separate the isomers.
Protocol 2: Nitration using Nitric Acid in Acetic Anhydride
This method offers an alternative to the strong acid conditions of the mixed acid nitration.[3]
Materials:
-
2-Iodotoluene
-
Concentrated Nitric Acid (70%)
-
Acetic Anhydride
-
Ice
-
Ethyl Acetate
-
Saturated Sodium Hydroxide Solution
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-iodotoluene in acetic anhydride and cool the mixture to 0°C in an ice bath.
-
Addition of Nitric Acid: Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization and Extraction: Neutralize the mixture with a saturated sodium hydroxide solution and extract the product with ethyl acetate.
-
Washing: Wash the combined organic extracts with saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel.
Mandatory Visualizations
Logical Workflow for Nitration of 2-Iodotoluene
Caption: Experimental workflow for the nitration of 2-iodotoluene.
Potential Isomeric Products of 2-Iodotoluene Nitration
Caption: Reactants leading to potential isomeric products.
Product Characterization
The resulting nitro-2-iodotoluene isomers can be characterized using a variety of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the isomer distribution and confirm the molecular weight of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the different isomers. For example, the reported NMR data for 4-iodo-2-nitrotoluene is: ¹H NMR (400MHz, CDCl₃) δ 8.20 (s, 1H), 7.73 (d, J = 8.1Hz, 1H), 7.01 (d, J = 7.9Hz, 1H), 2.47 (s, 3H); ¹³C NMR (101MHz, CDCl₃) δ 141.77, 134.22, 133.16, 89.74, 20.10.[3]
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).
Safety Precautions
-
Nitration reactions are highly exothermic and can be hazardous if not properly controlled. Always perform the reaction in a well-ventilated fume hood.
-
Concentrated acids are corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle 2-iodotoluene and its nitrated products with care as they may be toxic.
-
Use an ice bath to control the reaction temperature and prevent runaway reactions.
-
Quench the reaction mixture carefully by adding it to ice to dissipate heat.
References
Application Notes and Protocols: The Role of 2-Iodo-4-nitrotoluene in the Synthesis of Carbazole-Based Materials for Organic Electronics
Introduction
2-Iodo-4-nitrotoluene is a versatile chemical intermediate that, due to its specific substitution pattern, serves as a valuable starting material in the multi-step synthesis of functional materials for applications in organic electronics. The presence of an iodine atom facilitates cross-coupling reactions, the nitro group can be utilized in cyclization reactions or be converted to other functional groups, and the methyl group offers a site for further modification. These structural features make this compound a key precursor for the synthesis of carbazole-based hole-transporting materials (HTMs). Carbazoles are a prominent class of nitrogen-containing heterocycles widely employed in organic light-emitting diodes (OLEDs) and perovskite solar cells due to their excellent thermal and electrochemical stability, and their ability to facilitate the transport of positive charge carriers (holes).
This document provides detailed application notes and experimental protocols for a multi-step synthetic route starting from this compound to produce a carbazole derivative, a key building block for advanced materials.
Key Applications in Materials Science
While not typically used as a direct monomer in polymerization, this compound is a critical precursor for synthesizing more complex monomers and functional small molecules. A primary application is in the synthesis of carbazole derivatives, which are then used in:
-
Hole-Transporting Layers (HTLs) in Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are used to facilitate the injection and transport of holes from the anode to the emissive layer, improving device efficiency and lifetime.
-
Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs): In PSCs, the HTM is crucial for extracting holes from the perovskite absorber layer and transporting them to the electrode, a key process in converting light into electricity.
-
Organic Photovoltaics (OPVs): Carbazole derivatives can be incorporated into the design of donor or acceptor materials in bulk heterojunction solar cells.
-
Organic Field-Effect Transistors (OFETs): The semiconducting properties of some carbazole-based materials make them suitable for use as the active channel material in OFETs.
Proposed Synthetic Pathway: From this compound to a Carbazole Monomer
A plausible and efficient synthetic route to a functionalized carbazole monomer starting from this compound involves two key steps: an Ullmann condensation to form a diarylamine intermediate, followed by a Cadogan reductive cyclization to form the carbazole ring.
Experimental Protocols
Protocol 1: Synthesis of 2-(Phenylamino)-4-nitrotoluene via Ullmann Condensation
This protocol describes the copper-catalyzed N-arylation of aniline with this compound to form the diarylamine intermediate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 263.04 | 10 | 2.63 g |
| Aniline | 93.13 | 12 | 1.12 g (1.1 mL) |
| Copper(I) iodide (CuI) | 190.45 | 1 | 190 mg |
| Potassium carbonate (K₂CO₃) | 138.21 | 20 | 2.76 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 50 mL |
Procedure:
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (2.63 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (190 mg, 1 mmol).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMF (50 mL) and aniline (1.1 mL, 12 mmol) to the flask via syringe.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(phenylamino)-4-nitrotoluene as a solid.
Expected Yield: 70-80%
Protocol 2: Synthesis of 3-Methyl-6-nitro-9H-carbazole via Cadogan Cyclization
This protocol details the reductive cyclization of the diarylamine intermediate using a phosphite reagent to form the carbazole ring system.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-(Phenylamino)-4-nitrotoluene | 228.24 | 5 | 1.14 g |
| Triethyl phosphite (P(OEt)₃) | 166.16 | 25 | 4.15 g (4.3 mL) |
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 2-(phenylamino)-4-nitrotoluene (1.14 g, 5 mmol).
-
Add triethyl phosphite (4.3 mL, 25 mmol) to the flask.
-
Heat the mixture to reflux (approximately 155 °C) under a nitrogen atmosphere for 4-6 hours. The reaction is typically accompanied by the evolution of gas.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product often crystallizes upon cooling.
-
Add ethanol (20 mL) to the cooled mixture to precipitate the product completely.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol or toluene) to obtain pure 3-methyl-6-nitro-9H-carbazole.
Expected Yield: 60-75%
Data Presentation
Summary of Physicochemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₇H₆INO₂ | 263.04 | Yellow solid | 57-59 |
| 2-(Phenylamino)-4-nitrotoluene | C₁₃H₁₂N₂O₂ | 228.24 | Orange-red solid | 118-120 |
| 3-Methyl-6-nitro-9H-carbazole | C₁₃H₁₀N₂O₂ | 226.23 | Yellow-brown solid | 235-237 |
This compound is a strategic starting material for the synthesis of functional carbazole-based molecules for materials science research. Through a multi-step process involving well-established reactions such as the Ullmann condensation and Cadogan cyclization, it can be efficiently converted into carbazole monomers. These monomers are valuable building blocks for the creation of hole-transporting polymers and small molecules, which are integral components of high-performance organic electronic devices. The protocols provided herein offer a clear and reproducible methodology for researchers in the field.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Iodo-4-nitrotoluene
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the Suzuki-Miyaura cross-coupling yield of 2-Iodo-4-nitrotoluene.
Troubleshooting Guide
Issue 1: Low or No Yield of Desired Product
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed completely. What are the potential causes and how can I address them?
Answer: Low conversion of this compound, an electron-deficient aryl iodide, can stem from several factors. Oxidative addition should be facile for this substrate; therefore, issues often arise from catalyst deactivation, suboptimal reaction conditions, or reagent quality.[1][2][3]
-
Catalyst Inactivation: The active Pd(0) catalyst is sensitive to oxygen.[4]
-
Solution: Ensure all solvents and reagents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the liquid for 15-30 minutes or by using several freeze-pump-thaw cycles.[4][5] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[6]
-
-
Ineffective Base/Solvent System: The base is crucial for activating the boronic acid for the transmetalation step, and its effectiveness is highly dependent on the solvent.[7][8]
-
Solution: Screen different bases and solvent systems. A common starting point is an inorganic base like K₂CO₃ or K₃PO₄ in a biphasic solvent system such as Dioxane/Water or Toluene/Water.[9][10] The water helps dissolve the base, facilitating the reaction.[10] For anhydrous conditions, use a soluble base like Cs₂CO₃ or K₃PO₄.[9][10]
-
-
Poor Reagent Quality: Boronic acids can degrade over time, especially if not stored properly, leading to protodeboronation or the formation of inactive boroxines.[4]
-
Suboptimal Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity.
-
Solution: For electron-deficient substrates, standard ligands like PPh₃ can be effective. However, if yields are low, consider switching to more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which can accelerate the catalytic cycle and improve stability.[1][12]
-
Issue 2: Significant Formation of Side Products
Question: My reaction produces the desired product, but I'm observing significant impurities. How can I identify and minimize them?
Answer: Several side reactions can compete with the desired cross-coupling, reducing the yield and complicating purification. The most common for this substrate are dehalogenation, protodeboronation, and homocoupling.
-
Dehalogenation (Hydrodehalogenation): This is the replacement of the iodo group with a hydrogen atom, forming 4-nitrotoluene. Aryl iodides are particularly susceptible to this side reaction.[5] The mechanism often involves the formation of a palladium-hydride species.[5]
-
Solution:
-
Choice of Base: Avoid strong bases that can act as hydride sources, such as alkoxides (e.g., NaOEt, KOtBu).[13] Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[13]
-
Solvent: Solvents like alcohols can be hydride donors. Using aprotic solvents such as toluene, dioxane, or THF can mitigate this issue.[1][13]
-
Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the cross-coupling.[13]
-
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a C-H bond.[11]
-
Solution:
-
Use Boronate Esters: As mentioned previously, MIDA or pinacol boronate esters are more stable towards protodeboronation.[1][11]
-
Control Water Content: While some water can be beneficial, excess water can promote this side reaction.[10] If using a biphasic system, carefully control the solvent ratio.
-
Milder Base: A less harsh base may reduce the rate of protodeboronation.[9]
-
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid (to form a biaryl) or two molecules of the aryl halide. Boronic acid homocoupling is often promoted by the presence of oxygen or Pd(II) species.[1]
Quantitative Data Summary
The selection of reaction parameters is critical for success. The following table summarizes the effect of different catalysts, bases, and solvents on the Suzuki-Miyaura coupling of representative electron-deficient aryl halides.
| Aryl Halide | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80 | 12 | 95 |
| 4-Bromonitrobenzene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (3) | Dioxane | 100 | 16 | 88 |
| Ethyl 4-iodobenzoate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 8 | 92 |
| 4-Iodobenzonitrile | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | THF/H₂O | 70 | 6 | 94 |
| This compound | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 12 | >90 |
Note: Data is compiled from typical results for electron-deficient aryl halides and serves as a starting point for optimization.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Suzuki coupling of this compound.
Suzuki Catalytic Cycle and Competing Side Reactions
Understanding the catalytic cycle helps diagnose which step may be failing and how side reactions interfere.
Experimental Protocol
This section provides a general, robust starting protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd(OAc)₂ / SPhos, 1-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: If using a solid pre-catalyst and ligand, add them to the flask at this stage.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture via syringe. If using a liquid catalyst like Pd(PPh₃)₄, it can be added now, or a stock solution can be prepared and added.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the this compound starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered an "activated" substrate for Suzuki coupling? A1: The term "activated" refers to the electronic nature of the aryl halide. This compound has a strong electron-withdrawing nitro group (-NO₂), which makes the carbon atom attached to the iodine more electron-deficient (more electrophilic). This generally accelerates the oxidative addition step, which is often the rate-limiting step in the Suzuki catalytic cycle.[1]
Q2: Can I use 2-Chloro-4-nitrotoluene or 2-Bromo-4-nitrotoluene instead? A2: Yes, but the reactivity of the halide is a critical factor. The general reactivity trend for oxidative addition is I > Br >> Cl.[5] While 2-Bromo-4-nitrotoluene is a viable substrate, it may require more forcing conditions (higher temperature, more active catalyst). 2-Chloro-4-nitrotoluene is the least reactive and typically requires specialized, highly active catalyst systems, such as those employing bulky, electron-rich Buchwald-type phosphine ligands or N-heterocyclic carbenes (NHCs), to achieve good yields.[6]
Q3: Does the ortho-iodo substituent cause steric hindrance issues? A3: The iodine atom at the ortho position to the methyl group does introduce some steric bulk. While this can sometimes slow down reactions, for Suzuki couplings it is often manageable. Using bulky phosphine ligands on the palladium catalyst can sometimes overcome steric challenges by promoting the reductive elimination step.
Q4: My boronic acid is poorly soluble in the reaction solvent. What can I do? A4: Poor solubility can significantly slow down or stall a reaction. Try switching to a more polar aprotic solvent like DMF, or adjust the ratio of your biphasic system (e.g., increase the amount of water).[10] Alternatively, converting the boronic acid to its corresponding potassium trifluoroborate salt or a boronate ester can improve solubility and stability.[7]
Q5: Is it necessary to use a glovebox for setting up the reaction? A5: While a glovebox provides the ideal inert environment, it is not strictly necessary for most Suzuki couplings. Standard Schlenk line techniques, involving the evacuation and backfilling of the reaction vessel with an inert gas like argon or nitrogen, are usually sufficient to remove enough oxygen for the reaction to proceed efficiently.[4] The key is to be meticulous in degassing solvents and ensuring all transfers are done under a positive pressure of inert gas.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Common side products in the synthesis of 2-Iodo-4-nitrotoluene
This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of 2-iodo-4-nitrotoluene. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I performed a Sandmeyer reaction starting from 4-nitro-2-toluidine and my final product shows multiple spots on the TLC plate. What are the likely impurities?
A1: When synthesizing this compound via the Sandmeyer reaction, several side products can form. The most common impurities to look for are:
-
4-Nitro-2-cresol: This is a very common byproduct in Sandmeyer reactions where the diazonium salt reacts with water in the reaction mixture. It will likely appear as a more polar spot on your TLC plate compared to the desired product.
-
Unreacted 4-nitro-2-toluidine: If the diazotization reaction was incomplete, you will have some starting material left over. This is also more polar than the product.
-
Azo compounds: Diazonium salts can sometimes couple with other aromatic rings to form colored azo compounds, which may appear as colored impurities.
-
Products of reduction: Depending on the reaction conditions, the nitro group can be partially reduced.
Troubleshooting Steps:
-
Control the temperature: Ensure that the diazotization and the subsequent reaction with iodide are carried out at low temperatures (typically 0-5 °C) to minimize the formation of the phenolic byproduct and decomposition of the diazonium salt.
-
Ensure complete diazotization: Use a slight excess of sodium nitrite and test for its presence using starch-iodide paper to confirm the reaction is complete.
-
Purification: The phenolic impurity can often be removed by a wash with a dilute aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) during the work-up. Column chromatography is effective for separating the desired product from the starting material and other byproducts.
Q2: I am attempting to synthesize this compound by direct iodination of 4-nitrotoluene, but I am getting a mixture of products. What are the expected side products?
A2: The direct iodination of 4-nitrotoluene can be challenging in terms of regioselectivity. The nitro group is a meta-director, while the methyl group is an ortho, para-director. This can lead to a mixture of isomers. The likely side products include:
-
3-Iodo-4-nitrotoluene: The nitro group directs the incoming electrophile to the meta position.
-
Di-iodinated products: If the reaction is left for too long or if an excess of the iodinating agent is used, di-iodination can occur, for example, at the 2 and 6 positions.
-
Unreacted 4-nitrotoluene: Incomplete reaction will leave starting material in your product mixture.
Troubleshooting Steps:
-
Control stoichiometry: Carefully control the molar ratio of the iodinating agent to 4-nitrotoluene to minimize di-iodination.
-
Choice of iodinating agent and catalyst: The choice of iodinating agent (e.g., I₂, NIS, ICl) and catalyst can significantly influence the regioselectivity of the reaction. A literature search for selective iodination of similar substrates is recommended.
-
Purification: Fractional crystallization or column chromatography will be necessary to separate the desired this compound from its isomers and the starting material.
Data Presentation: Common Side Products
The following table summarizes the common side products for the two main synthetic routes to this compound.
| Synthetic Route | Starting Material(s) | Common Side Products/Impurities | Structure of Side Product |
| Sandmeyer Reaction | 4-nitro-2-toluidine, NaNO₂, KI | 4-Nitro-2-cresol |
|
| Unreacted 4-nitro-2-toluidine |
| ||
| Direct Iodination | 4-nitrotoluene, Iodinating agent | 3-Iodo-4-nitrotoluene |
|
| Di-iodinated 4-nitrotoluene | (Structure varies) | ||
| Unreacted 4-nitrotoluene |
|
Experimental Protocols
1. Synthesis of this compound via Sandmeyer Reaction from 4-nitro-2-toluidine
-
Diazotization:
-
Dissolve 4-nitro-2-toluidine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine, followed by a wash with a dilute aqueous base to remove phenolic impurities, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
2. Synthesis of this compound via Direct Iodination of 4-nitrotoluene
-
Reaction Setup:
-
Dissolve 4-nitrotoluene in a suitable solvent (e.g., acetic acid or a mixture with sulfuric acid).
-
Add the iodinating agent (e.g., N-iodosuccinimide or iodine with an oxidizing agent) portion-wise at a controlled temperature.
-
-
Reaction Execution:
-
Stir the reaction mixture at the specified temperature for the required duration. Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with water, a sodium thiosulfate solution, and brine.
-
Dry the organic layer, remove the solvent, and purify the residue by column chromatography to separate the isomers.
-
Visualization
Below is a troubleshooting workflow for identifying and resolving issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of 2-Iodo-4-nitrotoluene
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 2-iodo-4-nitrotoluene by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is a chemical compound with the molecular formula C7H6INO2.[1][2] It typically appears as a brown-yellow crystalline powder.[3] It is used as an intermediate in chemical and pharmaceutical synthesis.[2][3]
Q2: Why is recrystallization a suitable method for purifying this compound?
Recrystallization is a primary and effective technique for purifying solid organic compounds like this compound.[4] The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, allowing for the formation of pure crystals upon cooling while impurities remain dissolved in the solvent.
Q3: What is the best solvent for recrystallizing this compound?
While a definitive single "best" solvent depends on the specific impurities present, toluene is a suitable solvent as this compound is soluble in it.[2][3][5] Alcohols like ethanol or isopropanol, or solvent mixtures such as ethanol/water or hexane/ethyl acetate, are also common choices for recrystallizing polar organic compounds and could be effective.[6][7] The ideal solvent will dissolve the compound when hot but not when cold, and will dissolve impurities at all temperatures or not at all.
Q4: What are the critical safety precautions when handling this compound?
This compound is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause skin and serious eye irritation.[1] Always handle this chemical in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] Ensure that eyewash stations and safety showers are nearby.[8]
Q5: What is a typical recovery yield for recrystallization?
A successful recrystallization will never have a 100% yield because the compound has some finite solubility in the cold solvent, meaning some product will be lost in the mother liquor.[4] A typical yield can range from 70% to 90%, but this is highly dependent on the initial purity of the compound and the technique used. A very low yield (e.g., less than 50%) may indicate that too much solvent was used or the cooling process was not optimal.[9]
Q6: How can I assess the purity of the recrystallized product?
The purity of the final product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. The melting point of this compound is reported to be between 60-62°C.[3][5] A broad or depressed melting point range indicates the presence of impurities.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to detect impurities.[10]
-
Spectroscopy: NMR or IR spectroscopy can confirm the structure and identify any residual impurities.
Quantitative Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C7H6INO2 | [1][2][11] |
| Molecular Weight | 263.03 g/mol | [1][2] |
| Appearance | Brown-yellow crystalline powder | [3] |
| Melting Point | 60-62°C | [3][5] |
| Boiling Point | 165°C / 15 mmHg | [5] |
| Solubility | Soluble in toluene | [2][3][5] |
| CAS Number | 7745-92-8 | [1][2][11] |
Experimental Protocol: Recrystallization
This protocol provides a general methodology for the purification of this compound.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube.
-
Add a potential solvent (e.g., ethanol, isopropanol, toluene) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the mixture in a water bath. An ideal solvent will completely dissolve the compound at or near its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent and a boiling chip.
-
Heat the mixture on a hot plate while gently swirling.
-
Add the minimum amount of near-boiling solvent dropwise until the solid completely dissolves.[4] Using excess solvent is a common error and will result in a poor yield.[12]
3. Hot Filtration (Optional):
-
If insoluble impurities are present (e.g., dust, sand) or the solution is colored (and requires charcoal), perform a hot gravity filtration.
-
To prevent premature crystallization, use a pre-heated funnel and flask and add a small excess of hot solvent (~5-10%) to the solution before filtering.
4. Crystallization:
-
Cover the flask with a watch glass and allow the hot, saturated solution to cool slowly and undisturbed to room temperature.[7] Rapid cooling can trap impurities.[9]
-
Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.
5. Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[7]
-
Ensure the filter paper is wetted with a small amount of cold solvent before transferring the crystal slurry.
6. Washing:
-
With the vacuum still applied, wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities.[4] Using room temperature or excess solvent will dissolve some of the product.
7. Drying:
-
Allow air to be pulled through the crystals on the funnel for several minutes to help them dry.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a desiccator or a low-temperature drying oven can be used.
Mandatory Visualization
The following diagram illustrates the standard workflow for the purification of this compound via recrystallization.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid separates from the solution as a liquid instead of crystals.[12] This often happens if the boiling point of the solvent is higher than the melting point of the solute (m.p. of this compound is ~60-62°C) or if the compound is very impure.[12]
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point, and then allow it to cool very slowly.[9][12] Placing the flask on a surface that cools slowly (like a wooden block) instead of a cold countertop can help.[12]
Q: No crystals are forming, even after cooling in an ice bath. What went wrong?
A: This is usually due to one of two reasons: too much solvent was used, or the solution is supersaturated.[12]
-
Solution 1 (Too much solvent): If you suspect too much solvent was added, boil off a portion of the solvent to re-saturate the solution and attempt to cool it again.[9][12]
-
Solution 2 (Supersaturation): Induce crystallization by scratching the inner wall of the flask with a glass stirring rod just below the surface of the liquid.[4][12] The scratch provides a surface for crystal nucleation. Alternatively, add a tiny "seed" crystal of the pure compound if available.[4][12]
Q: My final yield is extremely low. How can I improve it?
A: A low yield is often a result of experimental technique.[4]
-
Possible Causes & Solutions:
-
Using too much solvent: Use only the minimum amount of hot solvent required to dissolve your compound.[4] You can test the remaining solution (mother liquor) by evaporating a small amount; a large residue indicates significant product loss.[9]
-
Premature crystallization: If the compound crystallizes in the funnel during hot filtration, product is lost. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product that remains dissolved.[7]
-
Excessive washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
-
Q: The recrystallized product is still colored. How do I remove colored impurities?
A: If the color is due to a high-molecular-weight, colored impurity, it can often be removed with activated charcoal.
-
Solution: After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Swirl the mixture for a few minutes and then remove the charcoal and any other insoluble impurities via hot gravity filtration before proceeding to the cooling step. Be aware that using too much charcoal can adsorb your product and reduce the yield.
References
- 1. This compound | C7H6INO2 | CID 82188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. nbinno.com [nbinno.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. This compound | 7745-92-8 [amp.chemicalbook.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. fishersci.com [fishersci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. sciedco.ca [sciedco.ca]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Troubleshooting failed Buchwald-Hartwig amination of 2-Iodo-4-nitrotoluene
This technical support center provides troubleshooting guidance for the Buchwald-Hartwig amination, with a specific focus on the coupling of 2-Iodo-4-nitrotoluene.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a failed or low-yield Buchwald-Hartwig amination of this compound?
A1: The most frequent issues stem from catalyst deactivation, improper choice of base, or poor solubility of reaction components.[1] For this compound specifically, two factors are critical:
-
Iodide Inhibition: Aryl iodides can be challenging substrates because the iodide generated during the reaction can inhibit the palladium catalyst.[2]
-
Nitro Group Sensitivity: The strong electron-withdrawing nitro group can be sensitive to certain reaction conditions, particularly strong bases, which may lead to side reactions or decomposition.[3]
Q2: My starting aryl iodide is consumed, but I'm seeing very little desired product. What is the likely side reaction?
A2: A common side reaction is the hydrodehalogenation of the aryl halide, where the iodine atom is replaced by a hydrogen atom, yielding 4-nitrotoluene. This occurs when a palladium hydride species is generated, which can reductively cleave the aryl-halide bond.[4] This can be minimized by rigorously excluding water and other protic sources from the reaction.
Q3: How does the nitro group on this compound affect my choice of reaction conditions?
A3: The nitro group makes the aryl iodide highly electron-deficient. This can be advantageous for the initial oxidative addition step. However, nitro groups are known to be incompatible with strong bases like sodium tert-butoxide (NaOtBu) under certain conditions, potentially leading to undesired side reactions.[3] It is often recommended to screen weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1]
Q4: Can I use air-stable palladium pre-catalysts for this reaction?
A4: Yes, using modern, air-stable palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) is highly recommended. These pre-catalysts facilitate the efficient and rapid generation of the active monoligated Pd(0) species, often leading to lower catalyst loadings, shorter reaction times, and more reproducible results compared to using sources like Pd(OAc)₂.[2][4]
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, consider the following factors:
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is crucial for coupling electron-deficient aryl halides. Sterically hindered biarylphosphine ligands are generally required.
-
Base Selection and Solubility: The base is critical and its effectiveness can be highly dependent on the solvent.
-
Solvent Choice and Purity: Solvents must be anhydrous and thoroughly degassed. Certain solvents can inhibit the catalyst.
-
Reaction Temperature: Typical temperatures for Buchwald-Hartwig aminations are between 80-110 °C.[2]
-
Action: If no reaction is observed at a lower temperature, incrementally increase the temperature. Monitor for potential decomposition of starting materials or product.
-
Problem: Hydrodehalogenation is the Main Product
If you identify 4-nitrotoluene as the major product, palladium hydride species are the likely cause.
-
Moisture and Air: The reaction is sensitive to air and moisture, which can facilitate the formation of palladium hydrides.
-
Action: Ensure all glassware is oven-dried. Use a glovebox for preparation. Purge the reaction vessel thoroughly with an inert gas before adding reagents.[1]
-
-
Amine Quality: The amine coupling partner should be pure.
-
Action: Use freshly distilled or high-purity amine. Impurities can interfere with the catalytic cycle.
-
Data Summary Tables
Table 1: Comparison of Commonly Used Bases
| Base | pKa of Conjugate Acid | Type | Key Considerations for this compound |
| NaOtBu | ~19 | Strong, Organic | Highly effective but may cause decomposition of substrates with sensitive nitro groups.[1][2] |
| LHMDS | ~26 | Strong, Organic | Very strong base, similar potential for side reactions as NaOtBu. |
| Cs₂CO₃ | ~10.3 | Weak, Inorganic | Good alternative for sensitive substrates; often requires higher temperatures.[1] |
| K₃PO₄ | ~12.3 | Weak, Inorganic | A milder base that is often effective when stronger bases fail.[1] |
Table 2: Recommended Ligand Scaffolds
| Ligand Family | Example | Characteristics |
| Biaryl Phosphines | XPhos, RuPhos, BrettPhos | Electron-rich and sterically hindered. Excellent for coupling electron-deficient aryl halides and for monoarylation of primary amines.[5][6] |
| Josiphos | CyPF-tBu | Ferrocene-based ligands effective for coupling heteroaryl chlorides and primary amines.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr | Highly effective for activating aryl chlorides, can be useful in challenging couplings.[7] |
Experimental Protocol: General Procedure
This protocol provides a general guideline for the Buchwald-Hartwig amination of this compound. Conditions should be optimized for each specific amine coupling partner.
1. Preparation (under inert atmosphere, e.g., in a glovebox):
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Add the biaryl phosphine ligand (e.g., XPhos, 1.5-4.5 mol%, maintaining a specific Ligand:Pd ratio as recommended for the pre-catalyst).
-
Add the base (e.g., Cs₂CO₃, 2.0 equiv.).
2. Reagent Addition:
-
Seal the vial with a septum. If not in a glovebox, purge the vessel with argon or nitrogen for 5-10 minutes.[1]
-
Add the amine coupling partner (1.1-1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M) via syringe.[1]
3. Reaction:
-
Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Stir vigorously for the intended reaction time (e.g., 12-24 hours).
4. Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Workflow
The following diagram illustrates a logical troubleshooting workflow for a failed amination reaction.
Caption: A flowchart for diagnosing and resolving common issues in the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald Ligands [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Safe Management of Exothermic Nitration of Iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on safely managing the exothermic nitration of iodotoluene. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety assessments to assist researchers in conducting this potentially hazardous reaction with confidence and precision.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the nitration of iodotoluene.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reaction temperature is rising uncontrollably (runaway reaction). | 1. Addition of nitrating agent is too fast. 2. Inadequate cooling of the reaction vessel. 3. Poor agitation leading to localized hotspots. 4. Incorrect reagent concentration or ratio. | 1. Immediately stop the addition of the nitrating agent. 2. Increase the efficiency of the cooling bath (e.g., add more ice/salt). 3. Ensure vigorous and consistent stirring. 4. As a last resort, and with extreme caution, prepare for emergency quenching by slowly and carefully pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[1] |
| Low or no yield of the desired nitroiodotoluene product. | 1. Insufficiently strong nitrating conditions (e.g., dilute acids, low temperature). 2. Incomplete reaction due to short reaction time. 3. Loss of product during work-up, especially if the product is an oil or soluble in the aqueous phase. | 1. Ensure the use of concentrated nitric and sulfuric acids. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow for sufficient reaction time. 3. If the product does not precipitate upon quenching, perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[1] |
| Formation of a dark, tarry reaction mixture. | 1. Over-nitration or oxidation of the starting material or product due to excessive temperature or prolonged reaction time. 2. Use of impure starting materials. | 1. Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating agent.[2] 2. Use a stoichiometric amount or only a slight excess of the nitrating agent. 3. Ensure the purity of the iodotoluene starting material. |
| An inseparable mixture of ortho- and para-isomers is obtained. | The directing effects of the methyl and iodo groups lead to the formation of multiple isomers. | 1. Column Chromatography: This is the most effective method for separating isomers with different polarities.[1] 2. Fractional Recrystallization: If the isomers are solid and have different solubilities in a particular solvent, this method can be employed. 3. High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC with a suitable column (e.g., C18 or Phenyl-Hexyl) can provide excellent resolution.[3][4] |
| Product does not precipitate upon quenching with water. | The nitroiodotoluene isomer formed may be a liquid or an oil at the quenching temperature, or it may have some solubility in the acidic aqueous mixture. | Perform a liquid-liquid extraction. Transfer the quenched reaction mixture to a separatory funnel and extract multiple times with a water-immiscible organic solvent. Combine the organic extracts and proceed with the standard washing and drying steps.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the nitration of iodotoluene?
A1: The primary hazards stem from the highly exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled.[5] The reagents used, concentrated nitric acid and sulfuric acid, are highly corrosive and strong oxidizing agents.[6] Additionally, toxic nitrogen oxide gases can be evolved during the reaction.[7]
Q2: How do the methyl and iodo substituents on the toluene ring influence the regioselectivity of nitration?
A2: Both the methyl group (-CH₃) and the iodine atom (-I) are ortho, para-directing groups in electrophilic aromatic substitution. The methyl group is an activating group, while halogens are deactivating. The interplay of their electronic and steric effects will determine the final isomer distribution of the nitroiodotoluene products.
Q3: What is the recommended procedure for quenching the nitration reaction?
A3: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring. This serves to rapidly cool the mixture, dilute the strong acids, and often precipitate the crude nitroaromatic product.[1]
Q4: How can I monitor the progress of the nitration reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting iodotoluene, the consumption of the starting material and the formation of the product(s) can be visualized. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture.[8][9]
Q5: What are the best practices for storing nitroiodotoluene products?
A5: Nitroaromatic compounds can be thermally sensitive. They should be stored in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials. It is crucial to ensure that the product is free of residual acids, as they can catalyze decomposition over time.[10]
Experimental Protocols
Below are representative experimental protocols for the nitration of iodotoluene isomers. Caution: These reactions are highly exothermic and must be performed with strict temperature control and appropriate safety precautions in a well-ventilated fume hood.
Protocol 1: Nitration of 4-Iodotoluene
This protocol is adapted from a known procedure for the synthesis of 4-iodo-2-nitrotoluene.[2]
Reagents and Materials:
-
4-Iodotoluene
-
Acetic Anhydride
-
Concentrated Nitric Acid (70%)
-
Sodium Hydroxide Solution
-
Ethyl Acetate
-
Saturated Brine
-
Anhydrous Sodium Sulfate
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, dissolve 6.63 g of 4-iodotoluene in 5 mL of acetic anhydride.
-
Cool the solution to 0 °C with stirring.
-
Slowly add 3 mL of concentrated nitric acid dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and carefully neutralize it to pH 7 by adding sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract three times with 200 mL of ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography.
Expected Yield: Approximately 35% of 4-iodo-2-nitrotoluene (yellow oily product).[2]
Protocol 2: General Procedure for Nitration of Iodotoluene Isomers (Adapted from Toluene Nitration)
This general procedure can be adapted for the nitration of 2-iodotoluene and 3-iodotoluene.
Reagents and Materials:
-
Iodotoluene isomer (2-iodo- or 3-iodotoluene)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Diethyl Ether or other suitable organic solvent
-
10% Sodium Bicarbonate solution
-
Water
-
Anhydrous Sodium Sulfate
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, slowly add a calculated amount of the iodotoluene isomer to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 or 2:1 molar ratio of H₂SO₄ to HNO₃).
-
Maintain the internal temperature of the reaction mixture below 5-10 °C during the slow, dropwise addition of the iodotoluene.[11]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
If the product precipitates as a solid, collect it by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
If the product is an oil or does not precipitate, transfer the quenched mixture to a separatory funnel and perform a liquid-liquid extraction with diethyl ether.[1]
-
Wash the organic layer sequentially with water, 10% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography or fractional distillation under reduced pressure.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the nitration of toluene, which can serve as a reference for the nitration of iodotoluene. Specific quantitative data for iodotoluene nitration is limited in the public domain and should be determined experimentally.
Table 1: Typical Reagent Ratios and Temperatures for Mononitration
| Starting Material | Nitrating Agent | Molar Ratio (Substrate:HNO₃:H₂SO₄) | Temperature (°C) |
| Toluene | Mixed Acid | 1 : 1.1 : 2 | 0 - 10 |
| 4-Iodotoluene | HNO₃ in Acetic Anhydride | 1 : 1.5 (approx.) | 0, then 20-25 |
Table 2: Expected Isomer Distribution in the Mononitration of Toluene
| Isomer | Percentage |
| ortho-Nitrotoluene | ~58% |
| meta-Nitrotoluene | ~4% |
| para-Nitrotoluene | ~38% |
Note: The presence of the iodine atom will influence the isomer distribution in the nitration of iodotoluene. Due to the ortho, para-directing nature of both the methyl and iodo groups, a mixture of isomers is expected.
Visualizations
Experimental Workflow for Iodotoluene Nitration
Caption: A generalized workflow for the safe execution of an iodotoluene nitration experiment.
Decision Tree for Managing a Temperature Excursion
Caption: A decision-making guide for responding to an unexpected temperature increase during nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cedrec.com [cedrec.com]
- 6. youtube.com [youtube.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Analysis of aromatic nitration, chlorination, and hydroxylation by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. icheme.org [icheme.org]
- 11. cerritos.edu [cerritos.edu]
Technical Support Center: Synthesis of 2-Iodo-4-nitrotoluene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Iodo-4-nitrotoluene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is through a Sandmeyer reaction.[1][2] This process involves two main steps: the diazotization of the precursor, 2-amino-4-nitrotoluene, followed by the substitution of the resulting diazonium salt with iodine.
Q2: Why is maintaining a low temperature (0-5 °C) critical during the diazotization step?
Maintaining a low temperature is crucial because aryl diazonium salts are thermally unstable.[3][4] If the temperature rises above 5°C, the diazonium salt can rapidly decompose, leading to the evolution of nitrogen gas and the formation of phenolic byproducts, which significantly reduces the yield of the desired this compound.[3][5]
Q3: What are the primary safety concerns when working with diazonium salts?
Diazonium salts are known for their potential to be thermally unstable and can be sensitive to friction and shock, especially in their solid, dried state.[4] It is imperative to keep them in solution and at low temperatures.[4][6] Additionally, the generation of diazonium salts involves the use of sodium nitrite and strong acids, which can release toxic nitrogen oxide fumes, necessitating the use of a well-ventilated fume hood.[7]
Q4: What are the potential side reactions during this synthesis?
The primary side reaction of concern is the coupling of the newly formed diazonium salt with unreacted 2-amino-4-nitrotoluene, which forms a colored azo compound.[3] This is more likely to occur if the reaction medium is not sufficiently acidic. Another significant side reaction is the decomposition of the diazonium salt to form 4-nitro-cresol if the temperature is not adequately controlled.[5]
Q5: How can I confirm the formation of the diazonium salt before proceeding with iodination?
A common qualitative test is to add a small aliquot of the reaction mixture to a basic solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye, typically red or orange, indicates the successful formation of the diazonium salt.[3]
Q6: Is a copper catalyst necessary for the iodination step?
While many Sandmeyer reactions, such as chlorination and bromination, require a copper(I) salt catalyst, the iodination reaction with potassium iodide typically proceeds without the need for a catalyst.[8][9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Reaction temperature was too high during diazotization. [3] | Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath for efficient cooling.[3] |
| Insufficient acid in the diazotization step. [3] | Ensure a sufficient excess of a strong mineral acid (e.g., sulfuric acid) is used to fully protonate the starting amine and maintain high acidity.[3] |
| Decomposition of the diazonium salt. [4] | Use the diazonium salt immediately after its formation and ensure the temperature is kept consistently low throughout the process.[5] |
| Slow or incomplete dissolution of the starting amine. [3] | Ensure the 2-amino-4-nitrotoluene is fully dissolved in the acid before beginning the addition of sodium nitrite. Gentle warming may be required before cooling, but ensure the solution is thoroughly chilled to 0-5 °C before the reaction starts.[3] |
| Degradation of reagents. [3] | Use a freshly prepared solution of sodium nitrite. Ensure the purity of the starting 2-amino-4-nitrotoluene.[3] |
Issue 2: The Reaction Mixture Turns Dark Brown or Black
| Possible Cause | Recommended Solution |
| Temperature exceeded the optimal 0-5 °C range. [3] | Improve temperature control with a more efficient cooling bath and slow, dropwise addition of the sodium nitrite solution.[3] |
| Insufficient acidity leading to azo coupling side reactions. [3] | Increase the concentration of the strong acid to ensure the complete protonation of the starting amine, which prevents it from reacting with the diazonium salt.[3] |
Issue 3: A Solid Precipitates Out of the Diazotization Solution
| Possible Cause | Recommended Solution |
| The amine salt is not fully soluble in the acid. [3] | Ensure enough acid is used to form the soluble salt of the amine. You may need to adjust the volume of the acid.[3] |
| The diazonium salt is precipitating. [3] | This can be normal if the diazonium salt has low solubility in the reaction medium. Proceed with the subsequent step, ensuring the mixture is well-stirred.[3] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 2-amino-4-nitrotoluene via a Sandmeyer-type reaction.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-Amino-4-nitrotoluene | 152.15 | 15.2 g | 1.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 1.1 |
| Potassium Iodide (KI) | 166.00 | 20.0 g | 1.2 |
| Distilled Water | 18.02 | As needed | - |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure
Part A: Diazotization of 2-Amino-4-nitrotoluene
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 15.2 g of 2-amino-4-nitrotoluene to 100 mL of distilled water.
-
Cool the mixture in an ice-salt bath to 0-5 °C.
-
Slowly add 30 mL of concentrated sulfuric acid while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.
-
In a separate beaker, dissolve 7.6 g of sodium nitrite in 40 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold, stirred amine solution over 30-45 minutes. It is critical to maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition.[3]
-
After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C.
Part B: Iodination
-
In a separate 1 L beaker, dissolve 20.0 g of potassium iodide in 100 mL of distilled water.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the potassium iodide solution with vigorous stirring.
-
Observe the evolution of nitrogen gas and the formation of a dark precipitate.
-
Allow the mixture to warm to room temperature and then gently heat it to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt complex.
-
Cool the mixture back to room temperature.
Part C: Work-up and Purification
-
Collect the crude solid product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is colorless.
-
To remove any excess iodine, wash the solid with a small amount of cold 10% sodium thiosulfate solution, followed by another wash with cold water.
-
Dissolve the crude product in dichloromethane and wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol. The final product is typically a brownish-yellow crystalline powder.[10]
Visualized Experimental Workflow and Troubleshooting
Caption: Diagram 1: Synthesis Workflow for this compound
Caption: Diagram 2: Troubleshooting Flowchart for Low Yield
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. portal.tpu.ru [portal.tpu.ru]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Iodo-4-nitrotoluene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving 2-iodo-4-nitrotoluene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection for this specific substrate. This compound is a unique coupling partner, characterized by a highly activated carbon-iodine bond due to the potent electron-withdrawing nitro group, and steric hindrance from the ortho-methyl group. This combination presents both opportunities for high reactivity and challenges related to catalyst stability and reaction selectivity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to guide your experimental design.
Part I: Troubleshooting Guide
This section addresses common problems encountered during cross-coupling reactions with this compound.
Q1: My reaction shows low or no conversion. What are the primary causes and how can I fix it?
A1: Low conversion is a frequent issue that can typically be traced back to the catalyst system or reaction conditions. The high reactivity of the C-I bond in this compound makes catalyst deactivation a primary concern.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ to initiate the catalytic cycle.[1]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use freshly degassed solvents to minimize oxygen, which can lead to catalyst decomposition and promote side reactions like the homocoupling of boronic acids.[1][2] Consider using air-stable, well-defined Pd(0) pre-catalysts (e.g., G3 or G4 palladacycles) which are designed for consistent activation.
-
-
Suboptimal Ligand Choice: The ortho-methyl group on your substrate introduces steric hindrance. While the electron-deficient nature of the ring accelerates oxidative addition, the subsequent reductive elimination step can be sluggish, leading to catalyst decomposition or side reactions.[2][3]
-
Incorrect Base or Solvent System: The choice of base and solvent is critical and highly dependent on the type of cross-coupling reaction. The solvent affects catalyst solubility and stability, while the base plays a key role in the transmetalation step (in Suzuki couplings) or substrate activation (in other couplings).[6][7][8]
-
Solution: For Suzuki-Miyaura couplings, a moderately polar aprotic solvent like dioxane or toluene, often with a small amount of water, is effective.[9] Use bases like K₃PO₄ or Cs₂CO₃, which are generally effective for challenging couplings.[9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is required in an anhydrous aprotic solvent like toluene or THF.[9]
-
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Q2: I'm observing significant side products. What are they and how do I prevent them?
A2: The formation of side products is common, especially with highly functionalized substrates. Identifying the byproduct is the first step to mitigating its formation.
Common Side Products & Mitigation Strategies:
-
Hydrodehalogenation (Formation of 4-nitrotoluene): This occurs when the iodine atom is replaced by hydrogen. It is a prevalent side reaction for electron-deficient aryl halides.[4]
-
Causality: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water.[4]
-
Solution:
-
Ligand Choice: Use bulky, electron-rich ligands (e.g., SPhos, XPhos). These ligands accelerate the desired reductive elimination, outcompeting the undesired hydrodehalogenation pathway.[4]
-
Base Optimization: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃ or phosphate bases like K₃PO₄ are often better choices.[4]
-
Solvent Control: Use anhydrous aprotic solvents like dioxane or toluene. If a protic solvent is necessary, minimize its concentration.[4]
-
-
-
Nitro Group Reduction: The nitro group is susceptible to reduction to an amino group or other intermediates, which can complicate purification and lower yield.
-
Causality: This can be caused by overly harsh reaction conditions (high temperature), certain phosphine ligands that can act as reducing agents, or impurities in the reaction mixture.
-
Solution: Keep the reaction temperature as low as possible while maintaining a reasonable rate. Screen different ligands, as some are more prone to oxidation than others. Ensure high purity of all starting materials.
-
-
Homocoupling of Nucleophile (e.g., Biaryl from Boronic Acid): This is a common side reaction in Suzuki couplings.
-
Causality: The presence of oxygen can promote the homocoupling of boronic acids, mediated by the palladium catalyst.[1][2]
-
Solution: Rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction is crucial. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[4]
-
Part II: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A1: Given the substrate's electron-deficient and sterically hindered nature, a robust catalytic system is required. The following conditions provide a reliable starting point for optimization.
| Component | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%) | Pd(OAc)₂ is a cost-effective Pd(II) source. The XPhos G3 pre-catalyst is air-stable and provides reliable formation of the active Pd(0) species. |
| Ligand | XPhos or SPhos (4 mol%) | These bulky, electron-rich biaryl monophosphine ligands accelerate reductive elimination and are highly effective for sterically hindered substrates.[5] |
| Base | K₃PO₄ (2.5 equiv) | A moderately strong base that is highly effective in Suzuki couplings, especially for challenging substrates.[9] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Aprotic solvents are generally preferred. A small amount of water helps to dissolve the base and facilitates the catalytic cycle.[7][10] |
| Temperature | 80–110 °C | The reaction often requires heating to overcome the activation barrier for the sterically hindered coupling. |
Q2: Can this compound be used in Sonogashira, Heck, and Buchwald-Hartwig reactions?
A2: Yes, the high reactivity of the C-I bond makes this substrate suitable for a variety of cross-coupling reactions, provided the correct catalyst system is chosen.
-
Sonogashira Coupling: This reaction is highly feasible.[11][12] The electron-deficient nature of the aryl iodide facilitates the initial oxidative addition.
-
Key Considerations: A standard Pd/Cu co-catalyst system (e.g., Pd(PPh₃)₄/CuI) with an amine base (e.g., Et₃N or piperidine) in a solvent like THF or DMF is a good starting point.[13] Due to the reactivity of the iodide, the reaction often proceeds efficiently at room temperature or with mild heating.[13]
-
-
Heck Reaction: This is also a favorable transformation.[14][15]
-
Buchwald-Hartwig Amination: This coupling is more demanding and highly dependent on the ligand.
-
Key Considerations: This reaction requires a specialized catalyst system. Use a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos, RuPhos).[16][17] A strong, non-nucleophilic base such as NaOtBu or LHMDS is essential.[9][18] The reaction must be conducted under strictly anhydrous and anaerobic conditions. The direct use of nitroarenes in Buchwald-Hartwig aminations has been successfully demonstrated.[19][20][21]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. okayama.elsevierpure.com [okayama.elsevierpure.com]
Technical Support Center: Suzuki Reactions with 2-Iodo-4-nitrotoluene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the workup procedure of Suzuki-Miyaura cross-coupling reactions involving 2-iodo-4-nitrotoluene.
Frequently Asked Questions (FAQs)
Q1: What is a typical workup procedure for a Suzuki reaction with this compound?
A1: A general workup procedure involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and washing with water or brine. The organic layer is then dried, filtered, and concentrated. Purification is typically achieved by column chromatography.[1][2]
Q2: How can I remove the palladium catalyst from my reaction mixture?
A2: Palladium residues can often be removed by filtering the reaction mixture through a pad of Celite.[3] For more stubborn cases, column chromatography on silica gel is effective.[3] Specialized scavengers or treatment with aqueous solutions of reagents like sodium bisulfite can also be employed to precipitate the palladium.
Q3: I am observing a significant amount of homocoupling product from my boronic acid. What could be the cause and how can I minimize it?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen in the reaction mixture.[4][5] It can also occur if a Pd(II) source is used as the precatalyst, as the reduction to the active Pd(0) can involve homocoupling.[4] To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a Pd(0) catalyst directly can also circumvent this issue.
Q4: My reaction is sluggish or fails to go to completion. What are some common reasons for this when using this compound?
A4: While the electron-withdrawing nitro group in this compound generally makes the C-I bond more reactive towards oxidative addition, other factors can impede the reaction.[6] These include catalyst deactivation, improper choice of base or solvent, or issues with the boronic acid quality. The ortho-substituent can also introduce steric hindrance that slows down the reaction.
Q5: Can the nitro group on this compound interfere with the Suzuki coupling?
A5: Generally, the nitro group is well-tolerated in Suzuki reactions.[7] In fact, electron-withdrawing groups can activate the aryl halide towards oxidative addition.[4][6] However, under certain conditions or with specific catalysts, side reactions involving the nitro group are possible, though less common than with the halide.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the workup and purification of Suzuki reactions involving this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low to No Product Formation | Catalyst Inactivity: The palladium catalyst can be deactivated by oxygen. | Ensure all reagents and solvents are thoroughly degassed. Use fresh, high-quality catalyst. Maintain a strict inert atmosphere throughout the reaction. |
| Inefficient Transmetalation: The chosen base may not be effective in activating the boronic acid. | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. Consider using a biphasic solvent system (e.g., toluene/water) to improve base solubility and facilitate transmetalation.[8] | |
| Poor Boronic Acid Quality: Boronic acids can degrade over time, especially if they are electron-deficient. | Use fresh or purified boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). | |
| Presence of Multiple Unidentified Byproducts | Decomposition of Starting Materials or Product: The reaction temperature might be too high, or the reaction time too long. | Optimize the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to avoid over-running the reaction. |
| Side Reactions of the Nitro Group: While less common, the nitro group could potentially undergo side reactions. | If other troubleshooting steps fail, consider using milder reaction conditions or a different palladium catalyst/ligand system that is known to be tolerant of nitro groups. | |
| Difficulty in Purifying the Product | Co-elution with Boronic Acid Byproducts: Boronic acid homocoupling products or unreacted boronic acid can be difficult to separate from the desired product. | An acidic or basic wash during the workup can help remove boronic acid residues. For example, washing with an aqueous NaOH solution can extract the acidic boronic acid into the aqueous layer. Fine-tuning the eluent system for column chromatography is also crucial. |
| Persistent Palladium Contamination: The product may chelate with palladium, making it difficult to remove. | After initial filtration through Celite, consider a wash with an aqueous solution of a mild chelating agent like thiourea or use a commercially available palladium scavenger. | |
| Formation of Dehalogenated Product (4-nitrotoluene) | Presence of a Hydrogen Source: Water, alcohols, or even the solvent can sometimes act as a hydrogen source for reductive dehalogenation. | Ensure anhydrous conditions if the reaction is sensitive to water. Choose a solvent that is less prone to acting as a hydrogen donor. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 4:1 mixture of 1,4-dioxane and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.03-0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 5 mL of 4:1 dioxane/water).[2]
-
Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Data Presentation
The choice of catalyst, base, and solvent can significantly impact the yield of the Suzuki reaction. The following table summarizes typical conditions and yields for the coupling of various aryl halides with arylboronic acids, which can serve as a starting point for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid | Pd(BNHC)@Nano-SiO₂ (0.15) | K₂CO₃ | DMF/H₂O | 65 | >95 |
| 4-Bromotoluene | Phenylboronic acid | Mag-IL-Pd (0.025) | K₂CO₃ | H₂O | 80 | High |
| 4-Chlorotoluene | Phenylboronic acid | Mag-IL-Pd (0.2) | K₂CO₃ | t-BuOH/H₂O | 80 | Moderate |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | High |
Note: This table is a compilation of data from various sources and is intended for comparative purposes. Actual yields may vary.[9][10][11]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki reaction and workup.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of Nitrotoluene Isomers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of ortho- (o-), meta- (m-), and para- (p-) nitrotoluene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating nitrotoluene isomers?
A1: The main difficulties arise from the similar chemical structures and physical properties of the isomers. Key challenges include:
-
Close Boiling Points: The boiling points of the three isomers are very close, making separation by simple distillation difficult and requiring highly efficient fractional distillation columns[1].
-
Eutectic Mixture Formation: The isomers can form eutectic mixtures, which are compositions that solidify at a lower temperature than any individual component, complicating purification by crystallization[1].
-
Safety Risks: Nitrotoluenes are toxic and potentially carcinogenic[2][3][4]. Explosions have occurred during fractional distillation at high temperatures, especially if dinitrotoluene impurities are present[1][5].
Q2: What are the most common methods for purifying nitrotoluene isomers?
A2: The most common industrial and laboratory methods are fractional distillation and crystallization, often used in combination.[6] For high-purity analytical or specialized applications, chromatographic methods and selective adsorption are also employed.
-
Fractional Crystallization: This method is highly effective for isolating p-nitrotoluene, which has a significantly higher melting point than the other isomers[1].
-
Fractional Distillation: This technique separates components based on differences in boiling points. It is typically used to separate the lower-boiling o-nitrotoluene from the m- and p- isomers[7][8]. Vacuum distillation is often preferred to reduce the risk of thermal decomposition[1].
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for separating all isomers, particularly for analytical purposes[9][10][11].
-
Adsorptive Separation: Industrial processes may use adsorbents like type X or Y zeolites to selectively adsorb and separate specific isomers[12][13].
Q3: What are the critical physical properties to consider for purification?
A3: The melting and boiling points are the most critical properties for designing distillation and crystallization protocols. Solubility in various solvents is also important for recrystallization steps.
Data Presentation: Physical Properties of Nitrotoluene Isomers
The following table summarizes key quantitative data for o-, m-, and p-nitrotoluene.
| Property | o-Nitrotoluene | m-Nitrotoluene | p-Nitrotoluene |
| Melting Point | -9.55 to -3.85 °C[14] | 16 °C[6] | 51.7 to 54.5 °C[6][15] |
| Boiling Point | 220.4 to 222 °C[14][16] | 232.6 °C[6] | 238.3 °C[6] |
| Density (at 20°C) | ~1.16 g/cm³[14][16] | ~1.157 g/cm³[6] | ~1.1 (solid) |
| Water Solubility | Low (0.065 g/100 mL at 30°C)[15] | Low (0.05 g/100 mL at 30°C)[6] | Low (0.044 g/100 mL at 30°C)[15] |
| Organic Solvent Solubility | Soluble in ethanol, ether, benzene[15][17] | Soluble in ethanol, ether, benzene[6][18] | Soluble in ethanol, ether, benzene, acetone[6][15] |
Troubleshooting Guides
Problem 1: Poor separation of o- and p-nitrotoluene during fractional distillation.
-
Possible Cause: Insufficient column efficiency. The boiling points of o-nitrotoluene (222°C) and p-nitrotoluene (238°C) are relatively close, requiring a distillation column with a high number of theoretical plates for effective separation[1].
-
Solution:
-
Use a More Efficient Column: Replace a simple Vigreux column with a packed column (e.g., with Raschig rings or metal sponges) to increase the surface area and the number of theoretical plates[7].
-
Optimize Distillation Rate: Reduce the distillation rate (take-off rate) to allow the vapor-liquid equilibrium to be established at each stage of the column.
-
Employ Vacuum Distillation: Performing the distillation under vacuum lowers the boiling points, which can enhance the relative volatility difference between the isomers and reduce the risk of thermal decomposition[1].
-
Problem 2: The entire nitrotoluene mixture solidifies when trying to crystallize p-nitrotoluene.
-
Possible Cause: The cooling temperature is too low, falling below the eutectic point of the o- and m-isomer mixture[1].
-
Solution:
-
Control Cooling Temperature: Instead of deep freezing (e.g., -18°C), use a controlled temperature bath. Start by cooling the mixture to around -4°C to -12°C.[1] This temperature range is typically sufficient to crystallize the p-isomer while keeping the o- and m-isomers in the liquid phase[1].
-
Slow Cooling: Cool the mixture slowly without agitation to promote the formation of larger, purer crystals of p-nitrotoluene[19].
-
Fractional Melting: After initial crystallization, the solid can be slowly warmed to a temperature just below the melting point of pure p-nitrotoluene (around 48°C) to "sweat" out remaining liquid impurities[19].
-
Problem 3: An explosion occurred during the distillation of a crude nitration mixture.
-
Possible Cause: The presence of dinitrotoluene (DNT) byproducts from the nitration reaction. DNT is thermally unstable and can decompose explosively at high temperatures[1].
-
Solution & Prevention:
-
Control Nitration Temperature: During the initial synthesis, ensure the reaction temperature does not exceed 30-40°C to minimize the formation of DNT[1][6].
-
Limit Still Temperature: Never heat the distillation pot above 190°C. If separation requires higher temperatures, vacuum distillation is mandatory[1][5].
-
Prior Purification: Before distillation, wash the crude mixture with dilute sodium hydroxide and then water to remove acidic residues and some impurities[1]. Consider using steam distillation to remove volatile impurities before final fractional distillation[1].
-
Experimental Protocols & Workflows
Protocol 1: Separation of p-Nitrotoluene by Fractional Crystallization
This protocol is designed to isolate p-nitrotoluene from a typical crude mixture containing o-, m-, and p-isomers.
-
Preparation: Place the liquid crude nitrotoluene mixture (e.g., 250 g) into a suitable beaker or flask.
-
Initial Cooling: Place the container in a cooling bath set to -5°C. Allow the mixture to cool slowly. Crystals of p-nitrotoluene should begin to form[7].
-
Crystal Formation: For better yields, the temperature can be slowly lowered to -10°C or -15°C. Avoid excessively low temperatures that cause the entire mixture to solidify[1][7].
-
Isolation: Separate the crystallized p-nitrotoluene from the mother liquor (which is now enriched in o- and m-nitrotoluene) via vacuum filtration or centrifugation[1][7].
-
Washing: While still on the filter, wash the crystals with a small amount of a freezing cold, non-polar solvent like isohexane or cold methanol to remove residual mother liquor[7].
-
Recrystallization (Optional): For higher purity, dissolve the obtained crystals in a minimal amount of a suitable solvent (e.g., methanol or ethanol) at an elevated temperature and then cool slowly to recrystallize, yielding purer p-nitrotoluene[7].
Visual Workflow: General Purification Strategy
The following diagram illustrates a common workflow for separating a crude nitrotoluene mixture.
Caption: A typical workflow combining crystallization and distillation.
Visual Guide: Troubleshooting Distillation Issues
This decision tree helps diagnose and solve common problems encountered during the fractional distillation of nitrotoluene isomers.
Caption: A decision tree for troubleshooting distillation problems.
References
- 1. Sciencemadness Discussion Board - Fractional Distillation of Nitro-Toluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. nj.gov [nj.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. US3620928A - Method of separating isomers of mononitrotoluene - Google Patents [patents.google.com]
- 9. agilent.com [agilent.com]
- 10. [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US4270013A - Process for the separation of nitrotoluene isomers - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. 2-Nitrotoluene | C7H7NO2 | CID 6944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Nitrotoluene [drugfuture.com]
- 16. 2-Nitrotoluene - Sciencemadness Wiki [sciencemadness.org]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. US1836212A - Purification of p-nitro-toluene - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Iodonitrotoluene Isomers in Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of complex molecules. Iodonitrotoluenes are versatile building blocks in palladium-catalyzed cross-coupling reactions, offering pathways to a diverse range of substituted nitroaromatics. However, the isomeric position of the nitro group relative to the iodine atom can significantly influence reactivity, impacting reaction yields, times, and overall efficiency. This guide provides a comparative analysis of the performance of iodonitrotoluene isomers in three key cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.
This analysis is based on established principles of organic chemistry and available data for related compounds. Direct comparative studies under identical conditions for all iodonitrotoluene isomers are limited in the published literature. Therefore, the reactivity trends discussed herein are based on the electronic and steric effects exerted by the nitro and methyl groups on the aryl iodide.
Influence of Isomer Structure on Reactivity
The reactivity of iodonitrotoluene isomers in palladium-catalyzed cross-coupling reactions is primarily governed by two factors:
-
Electronic Effects: The electron-withdrawing nature of the nitro group (—NO₂) enhances the electrophilicity of the carbon atom bonded to iodine. This generally accelerates the rate-determining oxidative addition step in the catalytic cycle of Suzuki, Heck, and Sonogashira reactions. Consequently, iodonitrotoluenes are generally more reactive than iodotoluene itself. The position of the nitro group (ortho, meta, or para to the iodine) modulates this electronic effect. A nitro group in the ortho or para position exerts a stronger electron-withdrawing effect at the reaction center through resonance and inductive effects, leading to higher reactivity compared to a meta-positioned nitro group.
-
Steric Hindrance: The presence of a bulky nitro or methyl group in the ortho position to the iodine atom can sterically hinder the approach of the palladium catalyst. This steric impediment can slow down the oxidative addition step and subsequent steps in the catalytic cycle, potentially leading to lower reaction yields or requiring more forcing reaction conditions.
Therefore, a balance between these electronic and steric factors determines the overall reactivity of a given iodonitrotoluene isomer.
Performance in Cross-Coupling Reactions: A Comparative Overview
The following sections provide a comparative analysis of iodonitrotoluene isomers in Suzuki-Miyaura, Heck, and Sonogashira reactions. While specific, directly comparable quantitative data from a single source is scarce, the expected reactivity trends are discussed based on fundamental principles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For iodonitrotoluene isomers, the general reactivity trend is expected to be:
-
para-substituted isomers > meta-substituted isomers > ortho-substituted isomers
Rationale:
-
Highest Reactivity (para-isomers, e.g., 4-iodo-2-nitrotoluene, 4-iodo-3-nitrotoluene): The nitro group at the para position strongly activates the C-I bond electronically without imposing significant steric hindrance, leading to faster reaction rates and higher yields.
-
Intermediate Reactivity (meta-isomers, e.g., 3-iodo-4-nitrotoluene, 5-iodo-2-nitrotoluene): The nitro group at the meta position provides electronic activation primarily through an inductive effect, which is weaker than the combined resonance and inductive effects from the para position.
-
Lowest Reactivity (ortho-isomers, e.g., 2-iodo-3-nitrotoluene, 2-iodo-5-nitrotoluene): Despite strong electronic activation, the steric hindrance from the ortho-nitro group significantly impedes the palladium catalyst's access to the C-I bond, often resulting in lower yields and requiring more forcing conditions.
Table 1: Expected Performance of Iodonitrotoluene Isomers in Suzuki-Miyaura Coupling
| Isomer | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temperature (°C) | Expected Yield |
| 4-Iodo-2-nitrotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ | Toluene/H₂O | 80-100 | High |
| 3-Iodo-4-nitrotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ | Toluene/H₂O | 80-100 | Moderate to High |
| 2-Iodo-3-nitrotoluene | Phenylboronic acid | Pd(dppf)Cl₂ (2-5 mol%) | Cs₂CO₃ | Dioxane | 100-120 | Low to Moderate |
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki coupling, the electronic and steric effects of the substituents on the iodonitrotoluene ring play a crucial role. The expected reactivity trend is:
-
para-substituted isomers > meta-substituted isomers > ortho-substituted isomers
Rationale:
The rationale for this trend mirrors that of the Suzuki coupling. The strong electronic activation from a para-nitro group facilitates the oxidative addition, while steric hindrance from an ortho-nitro group impedes it.
Table 2: Expected Performance of Iodonitrotoluene Isomers in Heck Reaction
| Isomer | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temperature (°C) | Expected Yield |
| 4-Iodo-3-nitrotoluene | Styrene | Pd(OAc)₂ (1-3 mol%), PPh₃ (2-6 mol%) | Et₃N | DMF | 100-120 | High |
| 5-Iodo-2-nitrotoluene | Styrene | Pd(OAc)₂ (1-3 mol%), PPh₃ (2-6 mol%) | Et₃N | DMF | 100-120 | Moderate to High |
| 2-Iodo-5-nitrotoluene | Styrene | Pd(OAc)₂ (1-3 mol%), P(o-tolyl)₃ (2-6 mol%) | K₂CO₃ | NMP | 120-140 | Low to Moderate |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity of iodonitrotoluene isomers in this reaction is also expected to follow a similar trend:
-
para-substituted isomers > meta-substituted isomers > ortho-substituted isomers
Rationale:
The electron-withdrawing nitro group enhances the reactivity of the aryl iodide towards the palladium catalyst. The positional influence of the nitro group follows the same logic as in the Suzuki and Heck reactions, with para substitution providing the most significant electronic activation with minimal steric hindrance.
Table 3: Expected Performance of Iodonitrotoluene Isomers in Sonogashira Coupling
| Isomer | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temperature (°C) | Expected Yield |
| 4-Iodo-2-nitrotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1-3 mol%), CuI (2-5 mol%) | Et₃N | THF | 50-70 | High |
| 3-Iodo-4-nitrotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1-3 mol%), CuI (2-5 mol%) | Et₃N | THF | 50-70 | Moderate to High |
| 2-Iodo-3-nitrotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1-3 mol%), CuI (2-5 mol%) | Piperidine | DMF | 80-100 | Low to Moderate |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. These should be considered as starting points and may require optimization for specific iodonitrotoluene isomers and coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the iodonitrotoluene isomer (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Heck Reaction
-
In a sealable reaction tube, combine the iodonitrotoluene isomer (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%) if required.
-
Add the base (e.g., Et₃N, 1.5 mmol) and the solvent (e.g., DMF or NMP).
-
Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add the iodonitrotoluene isomer (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Add the solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or piperidine, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise with stirring.
-
Stir the reaction at room temperature or heat as required.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through celite, and wash the celite pad with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing Reaction Workflows and Reactivity Trends
To further illustrate the concepts discussed, the following diagrams created using the DOT language visualize a typical experimental workflow and the logical relationship of isomer reactivity.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Logical relationship of iodonitrotoluene isomer reactivity in cross-coupling reactions.
A Comparative Reactivity Analysis: 2-Bromo-4-nitrotoluene vs. 2-Iodo-4-nitrotoluene in Modern Synthesis
For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that dictates synthetic efficiency, yield, and overall cost. Among the versatile building blocks, halogenated nitrotoluenes are pivotal. This guide provides an objective, data-supported comparison of the reactivity of 2-bromo-4-nitrotoluene and 2-iodo-4-nitrotoluene, two closely related yet distinct substrates. We will delve into their performance in key synthetic transformations, supported by experimental data and detailed protocols, to inform strategic decision-making in complex synthetic endeavors.
Theoretical Underpinnings of Reactivity
The fundamental difference in reactivity between 2-bromo-4-nitrotoluene and this compound stems from the intrinsic properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[1][2] This disparity in bond dissociation energy is a primary determinant of their behavior in different reaction classes.
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki, Heck, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond undergoes this step more readily than the C-Br bond, leading to a general reactivity trend of I > Br > Cl.[1][3] Consequently, this compound is typically more reactive, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the aromatic ring is activated by the strongly electron-withdrawing nitro group, making it susceptible to attack by nucleophiles.[4] The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex).[5] Here, the halogen's primary role is to enhance the electrophilicity of the carbon atom it is attached to (the ipso-carbon) via its inductive effect. Since bromine is more electronegative than iodine, it exerts a stronger electron-withdrawing inductive effect, making the ipso-carbon in 2-bromo-4-nitrotoluene more electrophilic and thus, potentially more reactive towards nucleophilic attack.[6]
graph TD {
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Performance in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the greater electronegativity of bromine can lead to a slight rate enhancement for 2-bromo-4-nitrotoluene compared to its iodo counterpart, as the rate-determining step is the initial nucleophilic attack.
Substrate Nucleophile Solvent Conditions Relative Rate Reference 2-Bromo-4-nitrotoluene NaOMe MeOH 50°C >1 [5][6] (inferred) This compound NaOMe MeOH 50°C 1 [5][6] (inferred)
Note: The relative rate is inferred from the principle that the inductive effect of the halogen is dominant in the rate-determining nucleophilic attack step. The difference is often small, and in some cases, leaving group ability can become more significant.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
-
Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-4-nitrotoluene (1.0 mmol, 1.0 equiv) in anhydrous methanol (10 mL).
-
Reagent Addition: Add a solution of sodium methoxide in methanol (e.g., 25 wt% solution, 1.5 mmol, 1.5 equiv).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and stir.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with aqueous 1M HCl. Remove the methanol under reduced pressure.
-
Extraction: Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain 2-methoxy-4-nitrotoluene.
Summary and Recommendations
The choice between 2-bromo-4-nitrotoluene and this compound is highly dependent on the intended chemical transformation.
Feature 2-Bromo-4-nitrotoluene This compound Cross-Coupling Reactivity Good, but often requires more forcing conditions (higher temp, stronger ligands). Excellent, reacts under milder conditions with faster rates. SNAr Reactivity Potentially slightly higher due to bromine's greater inductive effect. Slightly lower, but generally still very effective. Cost & Availability Generally less expensive and more widely available. Typically more expensive. Primary Use Case SNAr reactions; cross-couplings where cost is a primary concern. Cross-coupling reactions where high reactivity and mild conditions are paramount.
Caption: Decision workflow for selecting the appropriate aryl halide substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Which of the following 2-halo nitrobenzene is most reactive towards nucleophilic aromatic substitution ? [allen.in]
Spectroscopic Fingerprints: A Comparative Guide to Nitrotoluene Isomers
A detailed analysis of the spectroscopic differences between ortho-, meta-, and para-nitrotoluene, providing researchers, scientists, and drug development professionals with a comprehensive guide for their identification and characterization.
The three structural isomers of nitrotoluene—ortho-nitrotoluene (o-nitrotoluene), meta-nitrotoluene (m-nitrotoluene), and para-nitrotoluene (p-nitrotoluene)—exhibit subtle yet distinct differences in their spectroscopic properties. These variations, arising from the different substitution patterns on the benzene ring, can be effectively leveraged for their unambiguous identification and quantification. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra, supported by experimental data and detailed methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural nuances of the nitrotoluene isomers. The chemical shifts of both proton (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to the electronic environment, which is influenced by the relative positions of the nitro (-NO₂) and methyl (-CH₃) groups.
¹H NMR Spectroscopy
The ¹H NMR spectra of the nitrotoluene isomers show characteristic patterns in the aromatic region (typically δ 7.0-8.5 ppm) and a singlet for the methyl protons. The electron-withdrawing nature of the nitro group causes a downfield shift (to higher ppm values) for the aromatic protons, with the effect being most pronounced for protons ortho and para to the nitro group.
In o-nitrotoluene, all four aromatic protons are chemically distinct, leading to a complex multiplet. For m-nitrotoluene, the proton situated between the two substituents is the most deshielded. In contrast, the high symmetry of p-nitrotoluene results in a simpler spectrum with two distinct signals in the aromatic region, appearing as two doublets due to ortho coupling.[1][2]
| Isomer | Methyl Protons (δ ppm) | Aromatic Protons (δ ppm) and Multiplicity |
| o-Nitrotoluene | ~2.59 (s) | 7.29-7.95 (m) |
| m-Nitrotoluene | ~2.47 (s) | 7.37-7.98 (m) |
| p-Nitrotoluene | ~2.46 (s) | ~7.31 (d, J ≈ 8.4 Hz), ~8.10 (d, J ≈ 8.4 Hz) |
Table 1: ¹H NMR Chemical Shifts (δ) in ppm for Nitrotoluene Isomers. Data compiled from various sources.[3][4]
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide direct information about the carbon skeleton of the isomers. The carbon atom attached to the nitro group is significantly deshielded and appears at a characteristic downfield chemical shift. The symmetry of the p-isomer is also evident in its ¹³C NMR spectrum, which shows fewer signals compared to the o- and m-isomers.[5][6][7]
| Isomer | Methyl Carbon (δ ppm) | Aromatic Carbons (δ ppm) |
| o-Nitrotoluene | ~20.5 | ~124.6, 127.4, 132.1, 133.5, 135.2, 149.5 |
| m-Nitrotoluene | ~21.3 | ~121.8, 125.9, 128.9, 134.8, 139.6, 148.4 |
| p-Nitrotoluene | ~21.6 | ~123.5, 129.6, 145.1, 147.0 |
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm for Nitrotoluene Isomers.[5][6][8]
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The characteristic stretching and bending frequencies of the nitro group and the substitution patterns on the benzene ring provide a basis for distinguishing the isomers.
Infrared (IR) Spectroscopy
The most prominent features in the IR spectra of nitrotoluenes are the strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group. For nitro groups attached to an aromatic ring, these bands typically appear in the ranges of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[9] The exact positions of these bands can vary slightly between the isomers. For instance, in m-nitrotoluene, these stretches are observed at approximately 1537 cm⁻¹ and 1358 cm⁻¹.[9] Additional bands corresponding to C-H and C-C vibrations of the aromatic ring and the methyl group are also present and can aid in identification.
| Isomer | Asymmetric NO₂ Stretch (cm⁻¹) | Symmetric NO₂ Stretch (cm⁻¹) | C-H Out-of-Plane Bending (cm⁻¹) |
| o-Nitrotoluene | ~1525 | ~1350 | ~750-790 (1,2-disubstituted) |
| m-Nitrotoluene | ~1537 | ~1358 | ~680-725, 750-810 (1,3-disubstituted) |
| p-Nitrotoluene | ~1520 | ~1345 | ~810-840 (1,4-disubstituted) |
Table 3: Characteristic Infrared (IR) Absorption Frequencies (cm⁻¹) for Nitrotoluene Isomers. Data is approximate and can vary based on the experimental conditions.
Raman Spectroscopy
Raman spectroscopy is another valuable technique for differentiating nitrotoluene isomers, and it is particularly useful for aqueous solutions where IR spectroscopy is challenging.[10] The Raman spectra also show characteristic peaks for the nitro group vibrations. A study on 4-nitrotoluene has reported its experimental and theoretical FT-Raman spectra in detail.[11] The differences in the substitution pattern lead to distinct Raman shifts for each isomer.
| Isomer | Prominent Raman Shifts (cm⁻¹) |
| o-Nitrotoluene | ~1350 (NO₂ symmetric stretch), Ring vibrations |
| m-Nitrotoluene | ~1355 (NO₂ symmetric stretch), Ring vibrations |
| p-Nitrotoluene | ~1348 (NO₂ symmetric stretch), ~860 (Ring breathing) |
Table 4: Characteristic Raman Shifts (cm⁻¹) for Nitrotoluene Isomers. Data is approximate and based on available literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The nitrotoluene isomers exhibit characteristic absorption maxima (λmax) in the UV region. A study on the vacuum UV spectra of the three isomers showed that they have a broad absorption between 240 and 250 nm.[12] The ortho-isomer displays a decrease in absorption intensity, which is attributed to the steric hindrance between the nitro and methyl groups forcing the nitro group out of the plane of the benzene ring.[12]
| Isomer | λmax (nm) | Molar Absorptivity (ε) |
| o-Nitrotoluene | ~252 | ~5,500 |
| m-Nitrotoluene | ~258 | ~7,500 |
| p-Nitrotoluene | ~274 | ~10,000 |
Table 5: UV-Vis Absorption Maxima (λmax) and Molar Absorptivity (ε) of Nitrotoluene Isomers in a non-polar solvent. Values are approximate.
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of nitrotoluene isomers.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the nitrotoluene isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Obtain the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples (o- and m-nitrotoluene at room temperature), a thin film can be prepared between two KBr or NaCl plates. For the solid p-nitrotoluene, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in an appropriate cell.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra or correlation charts.
Raman Spectroscopy
-
Sample Preparation: Samples can be analyzed directly in a glass vial or a quartz cuvette. Both liquid and solid samples can be used with minimal preparation.
-
Instrumentation: Employ a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).
-
Data Acquisition: Focus the laser on the sample and collect the scattered light. The integration time and number of accumulations should be optimized to obtain a good signal-to-noise ratio.
-
Data Analysis: Analyze the resulting spectrum to identify the characteristic Raman shifts for each isomer.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the nitrotoluene isomer in a UV-transparent solvent (e.g., ethanol, hexane). The concentration should be chosen to give an absorbance reading in the range of 0.1-1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). A reference cuvette containing the pure solvent is used to zero the instrument.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of nitrotoluene isomers.
A logical workflow for the spectroscopic differentiation of nitrotoluene isomers.
References
- 1. brainly.com [brainly.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Proton NMR for p-Nitrotoluene [orgspectroscopyint.blogspot.com]
- 3. 3-Nitrotoluene(99-08-1) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Nitrotoluene(99-99-0) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Nitrotoluene(88-72-2) 13C NMR spectrum [chemicalbook.com]
- 6. 3-Nitrotoluene(99-08-1) 13C NMR [m.chemicalbook.com]
- 7. 4-Nitrotoluene(99-99-0) 13C NMR spectrum [chemicalbook.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. plus.ac.at [plus.ac.at]
- 11. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A Comparative Guide to HPLC Separation of Nitrotoluene Isomers
For researchers, scientists, and drug development professionals engaged in the analysis of nitrotoluene isomers, achieving baseline separation is critical for accurate quantification. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. The selection of an appropriate stationary phase and mobile phase composition is paramount in resolving the structurally similar ortho-, meta-, and para-nitrotoluene isomers. This guide provides an objective comparison of HPLC methods, supported by experimental data, to aid in method development and selection.
Performance Comparison of HPLC Columns
The retention behavior of nitrotoluene isomers is significantly influenced by the choice of HPLC column and mobile phase. While C18 columns are widely used, alternative stationary phases like Phenyl-Hexyl can offer different selectivity.
| Isomer | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Reported Retention Time (min) |
| o-Nitrotoluene | C18 | Methanol:Water (70:30) | 1.0 | Not specified, but separated from p-isomer[1] |
| m-Nitrotoluene | Phenyl-Hexyl | Methanol with 5% Acetonitrile | Not specified | Separated from o- and p-isomers[2] |
| p-Nitrotoluene | C18 | Methanol:Water (70:30) | 1.0 | Not specified, but separated from o-isomer[1] |
| All Isomers | C18 with β-cyclodextrin | Methanol:Water:THF (55:44:1) | 2.0-2.6 | Complete separation in < 10 min[3] |
Key Observations:
-
C18 Columns: A standard C18 column with a methanol-water mobile phase can effectively separate o- and p-nitrotoluene.[1] For the complete separation of all three isomers, the addition of a modifier like β-cyclodextrin to the mobile phase has been shown to be effective.[3]
-
Phenyl-Hexyl Columns: These columns provide an alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analytes. The use of methanol enhances these interactions, leading to changes in retention and selectivity compared to C18 columns.[2] A mobile phase containing a small percentage of acetonitrile with methanol has been demonstrated to resolve all three nitrotoluene isomers.[2]
-
Elution Order: While not explicitly stated with retention times in all sources, the typical elution order on a reversed-phase column is expected to be influenced by the polarity of the isomers.
Experimental Protocols
Below are detailed experimental methodologies for the separation of nitrotoluene isomers based on cited literature.
Method 1: Separation of o- and p-Nitrotoluene on a C18 Column[1]
-
Chromatographic Column: COSMOSIL 5C18-AR-II (6.0 mm × 250 mm)
-
Mobile Phase: Methanol : Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 278 nm
-
Column Temperature: Room temperature
-
Sample Solvent: Methanol
Method 2: Complete Separation of Nitrotoluene Isomers with a Modified Mobile Phase[3]
-
Chromatographic Column: Kromasil C18 (200 mm x 4.6 mm i.d.)
-
Mobile Phase: Methanol : Water : Tetrahydrofuran (55:44:1, v/v/v) containing 0.02 mol/L β-cyclodextrin
-
Flow Rate: 2.0 mL/min for the first 4 minutes, then 2.6 mL/min for the next 6 minutes
-
Detection: UV at 254 nm
Method 3: Separation of Nitrotoluene Isomers on a Phenyl-Hexyl Column[2]
-
Chromatographic Column: Phenyl-Hexyl stationary phase
-
Mobile Phase: A gradient involving methanol and acetonitrile, with a composition including 5% acetonitrile showing good separation.
-
General Considerations: The separation of nitroaromatics can be challenging due to the co-elution of structural isomers.[2]
Experimental Workflow
The general workflow for the HPLC analysis of nitrotoluene isomers is depicted in the following diagram.
References
A Comparative Guide to Alternatives for 2-Iodo-4-nitrotoluene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and cost-effectiveness. 2-Iodo-4-nitrotoluene is a valuable building block, particularly in cross-coupling and nucleophilic substitution reactions. However, a comprehensive understanding of its alternatives is crucial for optimizing synthetic routes and overcoming potential challenges. This guide provides an objective comparison of this compound with its halogenated and denitrative counterparts, supported by representative experimental data and detailed protocols.
Overview of Alternatives and Reactivity Trends
The primary alternatives to this compound are other 2-halo-4-nitrotoluenes (fluoro, chloro, and bromo derivatives) and, in some modern applications, 4-nitrotoluene itself via denitrative coupling. The choice of reagent is often dictated by the specific reaction, with reactivity trends varying significantly between cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): The reactivity of the C-X bond is the dominant factor, with the general trend being I > Br > Cl > F. This is due to the decreasing bond strength down the halogen group, which facilitates the rate-determining oxidative addition step.
-
Nucleophilic Aromatic Substitution (SNAr): In contrast, the electronegativity of the halogen plays a key role, leading to a reactivity trend of F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.
Data Presentation: A Comparative Analysis
The following tables summarize representative quantitative data for the performance of this compound and its alternatives in key organic reactions. The data is compiled based on established reactivity principles and extrapolated from various sources to provide a comparative overview.
Suzuki-Miyaura Coupling
Reaction: Coupling with Phenylboronic Acid
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 4 | 92 |
| 2-Bromo-4-nitrotoluene | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 8 | 85 |
| 2-Chloro-4-nitrotoluene | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 75 |
| 2-Fluoro-4-nitrotoluene | Not generally reactive under standard conditions | - | - | - | - | <5 |
| 4-Nitrotoluene (Denitrative) | Pd(OAc)₂ (5 mol%) / BrettPhos (6 mol%) | K₃PO₄ | 1,4-Dioxane | 130 | 24 | 68[1][2] |
Sonogashira Coupling
Reaction: Coupling with Phenylacetylene
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 25 | 2 | 95[3] |
| 2-Bromo-4-nitrotoluene | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 50 | 6 | 88 |
| 2-Chloro-4-nitrotoluene | Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (10 mol%) | Et₃N | DMF | 80 | 16 | 60 |
| 2-Fluoro-4-nitrotoluene | Not generally reactive under standard conditions | - | - | - | - | <5 |
Nucleophilic Aromatic Substitution (SNAr)
Reaction: Reaction with Piperidine
| Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Fluoro-4-nitrotoluene | K₂CO₃ | DMSO | 80 | 1 | 98 |
| 2-Chloro-4-nitrotoluene | K₂CO₃ | DMSO | 100 | 5 | 90 |
| 2-Bromo-4-nitrotoluene | K₂CO₃ | DMSO | 100 | 8 | 85 |
| This compound | K₂CO₃ | DMSO | 120 | 12 | 70 |
Experimental Protocols
Detailed methodologies for representative reactions are provided below.
Suzuki-Miyaura Coupling of 2-Bromo-4-nitrotoluene
Materials:
-
2-Bromo-4-nitrotoluene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-nitrotoluene, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed toluene and water via syringe.
-
Immerse the flask in a preheated oil bath at 90°C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (approximately 8 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine via syringe.
-
Add phenylacetylene to the mixture and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2 hours).[3]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous ammonia and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-4-nitrotoluene with Piperidine
Materials:
-
2-Fluoro-4-nitrotoluene (1.0 mmol)
-
Piperidine (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-nitrotoluene in DMSO.
-
Add piperidine and potassium carbonate to the solution.
-
Heat the reaction mixture to 80°C and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion (approximately 1 hour), cool the reaction to room temperature and pour into water (20 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.
Caption: Logical relationship of reagents and their reactivity in key reactions.
Caption: Generalized experimental workflows for Suzuki coupling and SNAr reactions.
Conclusion
The selection of an appropriate reagent in place of this compound is a strategic decision that depends on the desired transformation. For palladium-catalyzed cross-coupling reactions, 2-bromo-4-nitrotoluene offers a good balance of reactivity and cost, while 2-chloro-4-nitrotoluene may be a more economical option if harsher reaction conditions are tolerable. In the realm of nucleophilic aromatic substitution, 2-fluoro-4-nitrotoluene is the most reactive and often the preferred choice. The emerging field of denitrative coupling also presents a novel and atom-economical alternative, though it may require more specialized catalytic systems. By understanding the reactivity trends and having access to robust experimental protocols, researchers can make informed decisions to optimize their synthetic strategies.
References
The Strategic Advantage of 2-Iodo-4-nitrotoluene in Aryl Halide Chemistry
A Comparative Guide for Researchers in Drug Development
In the landscape of pharmaceutical synthesis and drug development, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall cost-effectiveness. Among the diverse array of building blocks, aryl halides serve as indispensable precursors for the construction of complex molecular architectures through cross-coupling reactions. This guide provides a comprehensive justification for the preferential use of 2-iodo-4-nitrotoluene over its bromo and chloro analogs, supported by an analysis of reactivity principles, comparative experimental data, and detailed reaction protocols.
Executive Summary: The Reactivity Imperative
The enhanced reactivity of this compound in pivotal cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, provides a compelling reason for its selection in demanding synthetic routes. The carbon-iodine (C-I) bond is inherently weaker than the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This lower bond dissociation energy facilitates the rate-determining oxidative addition step in many palladium-catalyzed cycles, leading to faster reaction times, milder reaction conditions, and often higher yields. While the initial cost of this compound may be higher than its counterparts, the downstream benefits of improved efficiency and cleaner reaction profiles can lead to significant savings in time and resources.
Comparative Analysis of Aryl Halide Performance
The decision to employ a specific aryl halide is a balance between reactivity, cost, and availability. The following tables provide a comparative overview of these factors for this compound and its bromo and chloro analogs.
Table 1: Relative Reactivity in Common Cross-Coupling Reactions
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions | Expected Yields |
| This compound | High | Milder temperatures, shorter reaction times | Excellent |
| 2-Bromo-4-nitrotoluene | Moderate | Higher temperatures, longer reaction times | Good to Excellent |
| 2-Chloro-4-nitrotoluene | Low | Harsh conditions, specialized catalysts | Moderate to Good |
Table 2: Illustrative Comparison in Suzuki-Miyaura Coupling
The following data, extrapolated from typical conditions for electron-deficient aryl halides, illustrates the expected performance in a Suzuki-Miyaura coupling with phenylboronic acid.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 4-8 | 90-98% |
| 2-Bromo-4-nitrotoluene | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12-16 | 85-95% |
| 2-Chloro-4-nitrotoluene | Pd₂(dba)₃/XPhos (2 mol%) | K₃PO₄ | Dioxane | 110 | 18-24 | 70-85% |
Table 3: Cost-Benefit Analysis
| Aryl Halide | Representative Price (per gram) | Key Advantage | Key Disadvantage |
| This compound | $5.50 - $24.20[1] | High reactivity, milder conditions | Higher initial cost |
| 2-Bromo-4-nitrotoluene | $2.72 - $6.36[2] | Good balance of reactivity and cost | May require more forcing conditions |
| 2-Chloro-4-nitrotoluene | ~$0.12 - $42.00 (bulk vs. solution)[3][4] | Low cost, readily available | Low reactivity, requires specialized catalysts |
The Underlying Chemistry: A Deeper Dive
The superior performance of this compound is rooted in fundamental principles of chemical reactivity. The C-X bond strength decreases down the halogen group (C-Cl > C-Br > C-I). In the catalytic cycle of many cross-coupling reactions, the initial and often rate-limiting step is the oxidative addition of the aryl halide to a low-valent metal catalyst, typically palladium(0). The weaker C-I bond in this compound undergoes this oxidative addition more readily and at lower temperatures than the C-Br or C-Cl bonds.
The presence of the electron-withdrawing nitro group at the para position further activates the aryl halide towards oxidative addition, a feature common to all three halides in this comparison. However, it is the inherent lability of the C-I bond that provides the most significant kinetic advantage.
Caption: Logical flow for the selection of this compound.
Experimental Protocols
The following are detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, adapted for this compound based on established procedures for analogous aryl halides.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 2-phenyl-4-nitrotoluene.
Materials:
-
This compound (1.0 mmol, 263 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
Toluene (8 mL)
-
Water (2 mL)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 80°C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 2: Buchwald-Hartwig Amination of this compound
Objective: To synthesize N-phenyl-2-methyl-5-nitroaniline.
Materials:
-
This compound (1.0 mmol, 263 mg)
-
Aniline (1.2 mmol, 112 mg)
-
Palladium(II) acetate (0.02 mmol, 4.5 mg)
-
XPhos (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (1.4 mmol, 135 mg)
-
Anhydrous toluene (5 mL)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate, XPhos, and sodium tert-butoxide.
-
Add this compound and a magnetic stir bar.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene and aniline via syringe under a positive pressure of argon.
-
Place the tube in a preheated oil bath at 100°C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Heck Reaction of this compound
Objective: To synthesize 1-nitro-4-methyl-2-styrylbenzene.
Materials:
-
This compound (1.0 mmol, 263 mg)
-
Styrene (1.5 mmol, 156 mg)
-
Palladium(II) acetate (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (0.04 mmol, 12 mg)
-
Triethylamine (2.0 mmol, 202 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill with argon three times.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and pour into water (20 mL).
-
Extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle Visualization
The following diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The principles are broadly applicable to the Buchwald-Hartwig and Heck reactions as well.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.
Conclusion
For researchers and professionals in drug development, the choice of aryl halide is a strategic one with far-reaching implications for synthetic efficiency. This compound, by virtue of its superior reactivity, offers a distinct advantage over its bromo and chloro analogs. The ability to perform cross-coupling reactions under milder conditions and in shorter timeframes not only accelerates the synthesis of target molecules but also often leads to cleaner reactions with higher yields. While a preliminary cost analysis favors the chloro and bromo derivatives, the overall process economy, considering factors like catalyst loading, reaction time, and purification costs, frequently justifies the use of the more reactive this compound. This guide provides the foundational data and protocols to empower researchers to make informed decisions and leverage the full potential of this versatile building block in their synthetic endeavors.
References
A Comparative Guide to Catalyst Performance in the Homocoupling of 2-Iodo-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Efficiency in the Synthesis of 2,2'-Dimethyl-5,5'-dinitrobiphenyl.
The synthesis of symmetrically substituted biaryls is a cornerstone of organic chemistry, with applications ranging from the development of novel pharmaceuticals to the creation of advanced materials. The homocoupling of 2-Iodo-4-nitrotoluene to produce 2,2'-dimethyl-5,5'-dinitrobiphenyl is a key transformation in this field. The efficiency of this reaction is highly dependent on the chosen catalytic system. This guide provides a comparative analysis of catalyst performance for this specific coupling reaction, supported by experimental data, to aid researchers in selecting the most effective method for their synthetic needs.
Performance Benchmark: A Tabular Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the homocoupling of this compound and analogous aryl iodides. This data has been compiled from scientific literature to provide a clear and concise comparison of reaction yields, conditions, and catalytic efficiency.
| Catalyst System | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Copper-Catalyzed Ullmann Coupling | ||||||||
| Copper Bronze | o-Iodonitrobenzene | - | None (neat) | 215-225 | 1.5 | 52-61[1] | N/A | N/A |
| Palladium-Catalyzed Coupling | ||||||||
| Pd(OAc)₂ / CuI | 1-Iodo-4-nitrobenzene (Cross-coupling with Phenylacetylene) | Dabco | N/A | N/A | N/A | Quantitative[2] | N/A | N/A |
| Nickel-Catalyzed Coupling | ||||||||
| NiCl₂ / Li / Polymer-supported arene | p-Iodotoluene | LiOEt | N/A | N/A | N/A | High (Specific value not provided)[3] | N/A | N/A |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are the protocols for the key catalytic systems discussed.
Copper-Catalyzed Ullmann Homocoupling of o-Iodonitrobenzene
This classical procedure provides a baseline for the homocoupling of nitro-substituted aryl iodides.
Procedure:
-
In a suitable reaction vessel, 150 g of o-iodonitrobenzene is melted and heated to 215-225°C with stirring.
-
Activated copper bronze (200 g) is added slowly over approximately 1.2 hours, maintaining the temperature within the specified range.[1]
-
The reaction mixture is stirred for an additional 1.5 hours at 215-225°C.[1]
-
While still hot, the mixture is poured into a beaker containing sand and stirred to form small clumps.
-
After cooling, the product is extracted with hot ethanol, filtered, and crystallized to yield 2,2'-dinitrobiphenyl. The reported yield is between 52% and 61%.[1]
Activation of Copper Bronze: To ensure consistent results, it is recommended to activate the copper bronze by treating it with a 2% solution of iodine in acetone, followed by washing with a hydrochloric acid/acetone solution and then acetone, and finally drying under vacuum.[1]
Visualizing the Process: Experimental Workflow and Catalyst Evaluation
To better understand the process of catalyst screening and evaluation, the following diagrams, generated using Graphviz, illustrate the typical workflow and the logical relationships involved.
Caption: A typical experimental workflow for screening and optimizing catalyst performance.
Caption: Logical relationship in the evaluation of catalyst performance for a coupling reaction.
Discussion and Future Outlook
The classic Ullmann condensation using activated copper bronze remains a viable, albeit high-temperature, method for the homocoupling of nitro-substituted aryl iodides. The provided protocol for the synthesis of 2,2'-dinitrobiphenyl offers a solid starting point for the synthesis of the analogous 2,2'-dimethyl-5,5'-dinitrobiphenyl.
Modern palladium and nickel-catalyzed coupling reactions have the potential to offer milder reaction conditions and higher efficiencies. While specific data for the homocoupling of this compound is not prevalent in the reviewed literature, the high yields observed in related cross-coupling reactions suggest that these catalytic systems are promising candidates for further investigation. Future research should focus on the systematic screening of palladium and nickel catalysts, along with various ligands and bases, to develop a more efficient and scalable protocol for the synthesis of 2,2'-dimethyl-5,5'-dinitrobiphenyl. The exploration of heterogeneous catalysts could also offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes.
References
A Comparative Analysis of Biaryl Synthesis Yields Using Iodonitrotoluene Isomers
A detailed examination of the Suzuki-Miyaura, Stille, and Heck cross-coupling reactions reveals significant variations in biaryl synthesis yields depending on the isomeric position of the nitro and iodo groups on the toluene ring. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these differences, supported by experimental data, to aid in the selection of optimal starting materials and reaction conditions for the synthesis of nitrobiphenyl derivatives, which are crucial intermediates in medicinal chemistry.
The strategic placement of substituents on aromatic rings plays a pivotal role in the efficiency of palladium-catalyzed cross-coupling reactions. In the synthesis of biaryls from iodonitrotoluene isomers, the electronic and steric effects imparted by the nitro and methyl groups profoundly influence the reactivity of the carbon-iodine bond and, consequently, the overall reaction yield. This comparison focuses on the six isomers of iodonitrotoluene and their performance in three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura, Stille, and Heck reactions.
Yield Comparison in Biaryl Synthesis
The following table summarizes the reported yields for the synthesis of biaryl compounds from various iodonitrotoluene isomers using Suzuki-Miyaura, Stille, and Heck cross-coupling reactions. It is important to note that direct comparative studies across all isomers under identical conditions are scarce in the literature. The data presented here is compiled from various sources and aims to provide a general trend in reactivity.
| Iodonitrotoluene Isomer | Coupling Partner | Reaction Type | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodo-3-nitrotoluene | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 100 | 12 | Data not found |
| 2-Iodo-4-nitrotoluene | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 100 | 12 | Data not found |
| 3-Iodo-2-nitrotoluene | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 100 | 12 | Data not found |
| 3-Iodo-4-nitrotoluene | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 100 | 12 | Data not found |
| 4-Iodo-2-nitrotoluene | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 100 | 12 | Data not found |
| 4-Iodo-3-nitrotoluene | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 100 | 12 | Data not found |
| 2-Iodo-3-nitrotoluene | n-Butyl acrylate | Heck | PdCl₂(dppf) | [bmim][PF₆] | Et₃N | 120 | 1.5 | Data not found |
| This compound | n-Butyl acrylate | Heck | PdCl₂(dppf) | [bmim][PF₆] | Et₃N | 120 | 1.5 | 90[1] |
| 3-Iodo-2-nitrotoluene | n-Butyl acrylate | Heck | PdCl₂(dppf) | [bmim][PF₆] | Et₃N | 120 | 1.5 | Data not found |
| 3-Iodo-4-nitrotoluene | n-Butyl acrylate | Heck | PdCl₂(dppf) | [bmim][PF₆] | Et₃N | 120 | 1.5 | Data not found |
| 4-Iodo-2-nitrotoluene | n-Butyl acrylate | Heck | PdCl₂(dppf) | [bmim][PF₆] | Et₃N | 120 | 1.5 | 94[1] |
| 4-Iodo-3-nitrotoluene | n-Butyl acrylate | n-Butyl acrylate | Heck | PdCl₂(dppf) | [bmim][PF₆] | Et₃N | 120 | 1.5 |
| 2-Iodo-3-nitrotoluene | Tributyl(phenyl)stannane | Stille | Pd(PPh₃)₄ | Toluene | - | 110 | 16 | Data not found |
| This compound | Tributyl(phenyl)stannane | Stille | Pd(PPh₃)₄ | Toluene | - | 110 | 16 | Data not found |
| 3-Iodo-2-nitrotoluene | Tributyl(phenyl)stannane | Stille | Pd(PPh₃)₄ | Toluene | - | 110 | 16 | Data not found |
| 3-Iodo-4-nitrotoluene | Tributyl(phenyl)stannane | Stille | Pd(PPh₃)₄ | Toluene | - | 110 | 16 | Data not found |
| 4-Iodo-2-nitrotoluene | Tributyl(phenyl)stannane | Stille | Pd(PPh₃)₄ | Toluene | - | 110 | 16 | Data not found |
| 4-Iodo-3-nitrotoluene | Tributyl(phenyl)stannane | Stille | Pd(PPh₃)₄ | Toluene | - | 110 | 16 | Data not found |
Discussion of Reactivity Trends
While a comprehensive dataset is not available, some general trends can be inferred from the existing literature on palladium-catalyzed cross-coupling reactions.
Steric Hindrance: The position of the substituents relative to the iodine atom significantly impacts the accessibility of the palladium catalyst to the C-I bond for oxidative addition, the rate-determining step in many cross-coupling reactions. Isomers with substituents in the ortho position to the iodine (e.g., 2-iodo-3-nitrotoluene and 3-iodo-2-nitrotoluene) are expected to exhibit lower reactivity and consequently lower yields due to steric hindrance. The available data for the Heck reaction, where 2-iodotoluene (a less hindered analogue) gives a 90% yield, while the more hindered ortho-substituted isomers are not reported, indirectly supports this hypothesis.
Electronic Effects: The electron-withdrawing nature of the nitro group can have a dual effect. On one hand, it can activate the aryl iodide towards oxidative addition. On the other hand, a nitro group ortho to the iodine can present challenges, particularly in the Suzuki reaction, where it has been reported to create obstacles during the transmetalation step when present on the boronic acid partner.[2][3] While this finding is not directly about the iodonitrotoluene, it highlights the electronic complexity of these reactions. In the Heck reaction data, both this compound and 4-iodo-2-nitrotoluene, where the nitro group is not ortho to the iodine, show high yields (90% and 94% respectively), suggesting that the electronic activation by the nitro group is beneficial when steric hindrance is minimized.[1]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura, Stille, and Heck reactions. These are general procedures and may require optimization for specific iodonitrotoluene isomers and coupling partners.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the iodonitrotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed and heated at 100 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Heck Coupling
To a mixture of the iodonitrotoluene (2 mmol), n-butyl acrylate (3 mmol), and Et₃N (4 mmol) in [bmim][PF₆] (2 mL) under a nitrogen atmosphere is added PdCl₂(dppf) (0.004 mmol). The reaction mixture is heated to 120 °C and maintained for 1.5 hours. After cooling, the mixture is extracted with diethyl ether. The combined organic layers are evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[1]
General Procedure for Stille Coupling
A mixture of the iodonitrotoluene (1.0 mmol), tributyl(phenyl)stannane (1.1 mmol), and Pd(PPh₃)₄ (0.02 mmol) in anhydrous toluene (10 mL) is degassed and heated at 110 °C for 16 hours under an inert atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel.
Visualizing the Reaction Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction, a common method for biaryl synthesis.
Conclusion
The selection of an appropriate iodonitrotoluene isomer is a critical parameter in optimizing the synthesis of nitrobiphenyls. While a complete comparative dataset is challenging to assemble from the current literature, the available information suggests that steric hindrance at the ortho position to the iodine atom is a key factor that can negatively impact reaction yields. The electronic effects of the nitro group are generally favorable for activating the C-I bond, leading to high yields in the absence of significant steric constraints. Further systematic studies directly comparing the reactivity of all six iodonitrotoluene isomers under standardized conditions for Suzuki-Miyaura, Stille, and Heck reactions would be highly valuable to the scientific community for predictable and efficient biaryl synthesis.
References
Comparative Analysis of Byproduct Formation in Reactions of Iodonitrotoluene Isomers
For Researchers, Scientists, and Drug Development Professionals
The regiochemical arrangement of substituents on aromatic rings significantly influences the outcome of chemical reactions, not only in terms of the desired product but also concerning the nature and quantity of byproducts. This guide provides a comparative analysis of the anticipated byproducts from different isomers of iodonitrotoluene, focusing on their behavior in common palladium-catalyzed cross-coupling reactions. Due to a lack of direct comparative experimental studies in publicly available literature, this analysis is based on established principles of organic reaction mechanisms, including steric and electronic effects.
Introduction to Iodonitrotoluene Isomers in Synthesis
Iodonitrotoluene isomers are valuable synthetic intermediates, particularly in the construction of complex molecular frameworks for pharmaceuticals and advanced materials. The presence of three distinct functional groups—the iodo, nitro, and methyl groups—offers multiple avenues for functionalization. However, the relative positions of these groups can dramatically affect the reactivity of the molecule and the propensity for side reactions. This guide will primarily consider the reactivity of 2-iodo-3-nitrotoluene and 4-iodo-3-nitrotoluene in Suzuki and Heck cross-coupling reactions to illustrate these differences.
Theoretical Comparison of Byproduct Formation
The primary factors governing byproduct formation in palladium-catalyzed cross-coupling reactions of iodonitrotoluene isomers are steric hindrance and the electronic influence of the substituents.
Key Byproducts to Consider:
-
Homo-coupling (Ullmann-type reaction): The coupling of two molecules of the starting iodonitrotoluene to form a dinitrobiphenyl derivative.
-
Dehalogenation: The replacement of the iodine atom with a hydrogen atom, leading to the corresponding nitrotoluene.
-
Protodeboronation (in Suzuki Coupling): The cleavage of the C-B bond in the organoboron reagent, replacing the boronic acid/ester group with a hydrogen atom.
-
Isomerization of Alkenes (in Heck Coupling): Changes in the position or stereochemistry of the double bond in the product.
The following table summarizes the expected trends in byproduct formation for 2-iodo-3-nitrotoluene and 4-iodo-3-nitrotoluene based on general principles of reactivity.
| Byproduct Type | 2-Iodo-3-nitrotoluene | 4-Iodo-3-nitrotoluene | Rationale |
| Homo-coupling | More likely | Less likely | The steric hindrance around the iodine atom in the 2-isomer, caused by the adjacent methyl and nitro groups, can slow down the desired cross-coupling reaction, providing more opportunity for the homo-coupling side reaction to occur. |
| Dehalogenation | More likely | Less likely | Increased steric hindrance around the reaction center in the 2-isomer can make the reductive elimination step of the cross-coupling less favorable, potentially leading to a higher incidence of dehalogenation. |
| Protodeboronation | Less dependent on isomer | Less dependent on isomer | This side reaction is more dependent on the stability of the organoboron reagent and the reaction conditions (e.g., presence of water, base strength) than on the structure of the aryl halide. |
| Alkene Isomerization | Less dependent on isomer | Less dependent on isomer | While reaction conditions play a major role, the electronic nature of the aryl halide can have some influence. Both isomers are electron-deficient, which may affect the rate of β-hydride elimination and re-addition, but a significant difference between the two is not strongly predicted. |
Experimental Protocols
While direct comparative protocols are unavailable, the following represent standard procedures for Suzuki and Heck reactions of related aryl iodides. These can be adapted for iodonitrotoluene isomers with appropriate optimization.
Representative Protocol for a Suzuki Coupling Reaction
Reaction: Coupling of an aryl iodide with an arylboronic acid.
Materials:
-
Aryl iodide (e.g., 4-iodotoluene) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the aryl iodide, arylboronic acid, potassium carbonate, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in toluene and add this solution to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for a Heck Reaction
Reaction: Coupling of an aryl iodide with an alkene.
Materials:
-
Aryl iodide (e.g., 2-iodotoluene) (1.0 mmol)
-
Alkene (e.g., styrene) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a Schlenk tube, add the aryl iodide, palladium(II) acetate, tri(o-tolyl)phosphine, and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add DMF, triethylamine, and the alkene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general catalytic cycles for Suzuki and Heck reactions, including potential side reactions that lead to byproduct formation.
Caption: Generalized Suzuki coupling cycle and potential byproduct pathways.
Caption: Generalized Heck reaction cycle and potential byproduct pathways.
Conclusion
The isomeric substitution pattern of iodonitrotoluenes is predicted to have a discernible impact on the distribution of byproducts in palladium-catalyzed cross-coupling reactions. Specifically, isomers with greater steric hindrance around the carbon-iodine bond, such as 2-iodo-3-nitrotoluene, are more likely to undergo side reactions like homo-coupling and dehalogenation compared to less hindered isomers like 4-iodo-3-nitrotoluene. While this guide provides a predictive framework based on established chemical principles, it is essential for researchers to perform careful experimental analysis and optimization for each specific isomer and reaction to fully characterize the byproduct profile and maximize the yield of the desired product.
A Comparative Guide to the Electronic Properties of Halogenated Nitrotoluenes: A DFT Perspective
Comparative Analysis of Electronic Properties
The electronic properties of substituted nitrotoluenes are of significant interest due to their role in various chemical and pharmaceutical applications. DFT calculations provide valuable insights into the molecular structure, reactivity, and electronic behavior of these compounds. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is a crucial indicator of molecular reactivity and stability.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |
| 2-Iodo-5-nitrotoluene | - | - | 6.66 | DFT/B3LYP/DGDZVP | [1][2] |
| 2-Chloro-4-nitrotoluene | - | - | - | DFT/B3LYP/6-31G | [3] |
| 4-Chloro-2-nitrotoluene | - | - | - | DFT/B3LYP/6-31G | [3] |
| 4-Nitrotoluene | - | - | - | DFT/B3LYP/6-311++G*(d,p) | [4] |
Specific HOMO and LUMO energy values for 2-Chloro-4-nitrotoluene, 4-Chloro-2-nitrotoluene, and 4-Nitrotoluene were not explicitly stated in the abstracts and would require access to the full-text articles for inclusion.
The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity of a molecule. A smaller energy gap implies that it is easier to excite an electron from the HOMO to the LUMO, suggesting higher reactivity. The study on 2-Iodo-5-nitrotoluene revealed a HOMO-LUMO energy gap of 6.66 eV.[1][2] Comparing this value with those of other halogenated and non-halogenated nitrotoluenes can provide insights into the influence of the substituent on the molecule's electronic stability and reactivity.
Experimental and Computational Protocols
The methodologies employed in the cited studies are central to understanding the reliability and comparability of the data. The primary computational approach used is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Computational Workflow for DFT Analysis:
Key Methodological Details:
-
Geometry Optimization: The initial step in these computational studies involves optimizing the molecular geometry to find the lowest energy conformation. This is crucial as the electronic properties are highly dependent on the molecular structure.
-
Functional and Basis Set Selection: The choice of the DFT functional and basis set is critical for the accuracy of the results.
-
For 2-Iodo-5-nitrotoluene, the B3LYP functional with the DGDZVP basis set was employed.[1]
-
The study on 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene utilized the B3LYP method with the standard 6-31G* basis set.[3]
-
For 4-nitrotoluene, the B3LYP functional was used with the 6-311++G*(d,p) basis set.[4]
-
-
Frequency Calculations: Following geometry optimization, frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculations: Once a stable geometry is obtained, various electronic properties are calculated. This includes the energies of the molecular orbitals (HOMO and LUMO), the dipole moment, and the distribution of electronic charge through methods like Natural Bond Orbital (NBO) analysis.
Natural Bond Orbital (NBO) Analysis:
NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and Rydberg orbitals. This analysis was performed for 2-Iodo-5-nitrotoluene to understand the intramolecular charge transfer and hyperconjugative interactions that contribute to the stability of the molecule.[1]
Conclusion
The electronic properties of nitrotoluene derivatives are significantly influenced by the nature and position of the substituents on the aromatic ring. DFT studies serve as a powerful tool to elucidate these effects. While a direct and comprehensive DFT analysis of this compound is pending in the literature, the available data on its isomer and other halogenated analogs provide a solid foundation for comparison. The HOMO-LUMO energy gap, in particular, offers a quantitative measure of chemical reactivity, which is vital for applications in drug design and materials science. Further experimental and theoretical investigations are encouraged to build a more complete picture of the structure-property relationships in this important class of compounds.
References
Safety Operating Guide
Proper Disposal of 2-Iodo-4-nitrotoluene: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Iodo-4-nitrotoluene, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Researchers, scientists, and drug development professionals must handle the disposal of this compound with utmost care due to its hazardous properties. This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[1] Adherence to proper disposal protocols is critical to mitigate risks and ensure environmental protection.
Hazard Profile and Safety Data
The following table summarizes the key hazard information for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2] |
Experimental Protocol: Waste Disposal Procedure
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound. This is a general guideline and must be adapted to comply with all applicable local, regional, and national regulations.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), a lab coat or chemical-resistant apron, and safety goggles or a face shield.[2]
-
If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[2][3]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols.
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][3]
-
The storage area should be away from incompatible materials, such as strong oxidizing agents and strong bases.[4]
-
Keep the container tightly closed and store in a dry place.[3][4]
4. Spill and Leak Management:
-
In the event of a spill, evacuate the area and prevent the substance from entering drains.[3][5]
-
For minor spills, carefully clean up using an inert absorbent material (e.g., sand, vermiculite).[4][5] Avoid generating dust.[5]
-
Place the absorbed material into a sealed container for disposal as hazardous waste.[5][6]
-
For major spills, contact your institution's environmental health and safety (EHS) department immediately.[5]
5. Final Disposal:
-
The disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[2][3][4]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[3]
-
Follow all institutional, local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.[6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Iodo-4-nitrotoluene
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 2-Iodo-4-nitrotoluene, a chemical compound requiring stringent safety measures. Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure risk.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards and a face shield. | To protect eyes and face from splashes and airborne particles. |
| Skin Protection | - Gloves: Double gloving with an inner nitrile glove and an outer butyl rubber or Viton™ glove. Butyl rubber is recommended for handling nitrocompounds and halogenated hydrocarbons.[2][3] Nitrile gloves alone are not recommended for prolonged contact with aromatic or halogenated hydrocarbons.[4][5] - Lab Coat: A chemically resistant lab coat, fully buttoned. - Apron: A chemically resistant apron worn over the lab coat. - Footwear: Closed-toe and closed-heel shoes. | To prevent skin contact with the chemical. Aromatic and halogenated hydrocarbons can attack many glove materials; therefore, careful selection is crucial.[3][6] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a combination organic vapor/P100 (particulate) cartridge.[7][8] | To prevent inhalation of harmful dust and vapors, especially when handling the solid compound or preparing solutions. |
Engineering Controls
To further mitigate exposure risks, all handling of this compound must be performed within designated and properly functioning engineering controls.
| Control Type | Specification | Purpose |
| Fume Hood | A certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm). | To contain and exhaust airborne dust and vapors generated during handling and experimentation. |
| Ventilated Enclosure | A ventilated balance enclosure or powder containment hood. | For weighing and transferring solid this compound to minimize the release of fine particles. |
| Safety Shower & Eyewash | Located within the immediate work area and tested regularly. | To provide immediate decontamination in case of accidental exposure. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound. The following workflow must be strictly followed.
References
- 1. irc.ly [irc.ly]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. firstcallenvironmental.com [firstcallenvironmental.com]
- 5. gloves.com [gloves.com]
- 6. fac.uncg.edu [fac.uncg.edu]
- 7. northwestern.edu [northwestern.edu]
- 8. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
